Dezapelisib

Catalog No.
S525808
CAS No.
1262440-25-4
M.F
C20H16FN7OS
M. Wt
421.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dezapelisib

CAS Number

1262440-25-4

Product Name

Dezapelisib

IUPAC Name

6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Molecular Formula

C20H16FN7OS

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m0/s1

InChI Key

RSIWALKZYXPAGW-NSHDSACASA-N

SMILES

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5

solubility

Soluble in DMSO

Synonyms

Dezapelisib; INCB040093; INCB-040093; INCB 040093.

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@H](C)NC4=NC=NC5=C4NC=N5

The exact mass of the compound Dezapelisib is 421.1121 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dezapelisib Profile Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative and structural data available for Dezapelisib (INCB040093) [1].

Property Specification
Generic Name This compound [1]
DrugBank Accession Number DB16137 [1]
Modality Small Molecule [1]
Status Investigational [1]
Chemical Formula C₂₀H₁₆FN₇OS [1]
Average Molecular Weight 421.45 g/mol [1]
Mechanism of Action PI3Kδ (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit delta isoform) inhibitor [1]
Primary Molecular Target PIK3CD (UniProt ID O00329) [1]
Related Clinical Trial NCT02456675 (evaluating this compound alone and combined with Itacitinib in Relapsed/Refractory Hodgkin Lymphoma) [1]

Mechanism of Action and Pathway Context

This compound acts as a potent inhibitor of the PI3Kδ isoform [1]. This isoform is part of the Class I PI3K family and is highly expressed in leukocytes (white blood cells), playing a critical role in immune cell development, function, and signaling [2] [3].

The diagram below illustrates the signaling pathway and the point of inhibition for PI3Kδ inhibitors like this compound.

G BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ (p110δ/p85) BCR->PI3K_delta Activates CCR Chemokine Receptors CCR->PI3K_delta Activates PIP3 PIP₃ PI3K_delta->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits/Activates CellMigration Cell Migration & Homing PIP3->CellMigration AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates FOXO Transcription Factors (e.g., FOXO) AKT->FOXO Inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival FOXO->CellSurvival Promotes Apoptosis This compound This compound (PI3Kδ Inhibitor) This compound->PI3K_delta Inhibits

Diagram 1: this compound inhibits PI3Kδ in the PI3K/AKT/mTOR signaling pathway, affecting B-cell survival and migration.

Research and Clinical Development Context

This compound was developed amid significant interest in targeting the PI3K pathway for cancer therapy [2]. Its investigation reflects a trend toward developing isoform-specific inhibitors to improve efficacy and reduce toxicity compared to earlier, less selective pan-PI3K inhibitors [2] [3].

  • Therapeutic Rationale: In B-cell malignancies like Hodgkin Lymphoma and Chronic Lymphocytic Leukemia (CLL), signaling through the B-Cell Receptor (BCR) is a key driver of cancer cell proliferation and survival [3]. PI3Kδ is a crucial signaling node immediately downstream of the BCR. By inhibiting PI3Kδ, this compound disrupts these survival signals and can also impair the leukemia cells' ability to migrate and adhere to protective niches in the tumor microenvironment [3].
  • Clinical Challenge: The clinical use of PI3Kδ inhibitors, including idelalisib (the first FDA-approved drug in this class), has been associated with significant immune-mediated adverse events, such as severe diarrhea, colitis, hepatitis, and pneumonitis [3]. These toxicities are thought to be on-target effects, arising from the role of PI3Kδ in regulatory T-cell function and other immune processes [3]. This has spurred research into combination therapies and intermittent dosing schedules to improve the safety profile of this drug class.

Future Research Directions

For researchers, several key areas remain relevant for molecules like this compound and the broader field of PI3K inhibition:

  • Combination Therapies: Research focuses on rational combinations, such as with CDK4/6 inhibitors or other endocrine therapies, to overcome resistance in cancers [4].
  • Managing Resistance: Tumors often develop resistance through compensatory activation of parallel pathways or mutations, which is a major focus of ongoing studies [2].
  • Novel Inhibitor Designs: New approaches include dual PI3K/mTOR inhibitors (e.g., Gedatolisib) and PROteolysis-TArgeting Chimeras (PROTACs) aimed at achieving more complete pathway suppression and overcoming resistance [2] [4].
  • Biomarker Identification: A critical goal is to identify robust biomarkers that predict which patients will respond best to therapy, moving beyond PIK3CA mutations for solid tumors [5].

References

The Role of PI3K Delta (p110δ) in Cancer and Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The PI3K delta isoform (p110δ), encoded by the PIK3CD gene, is a crucial catalytic subunit of Class I Phosphoinositide 3-kinases (PI3Ks) [1] [2]. Its expression is highly enriched in leukocytes (white blood cells), where it plays a fundamental role in the development, function, and survival of immune cells, particularly B-cells [2] [3].

In the context of B-cell cancers like Chronic Lymphocytic Leukemia (CLL), the PI3K delta pathway is constitutively activated, primarily driven by B-cell receptor (BCR) signaling [3]. This sustained activation promotes leukemia cell proliferation, survival, and interaction with the protective tumor microenvironment [3]. Consequently, targeted inhibition of PI3Kδ disrupts these critical survival signals, making it an effective therapeutic strategy.

Idelalisib: A Prototypical PI3K Delta Inhibitor

Idelalisib (CAL-101) is a first-in-class, oral, small-molecule inhibitor that selectively targets the p110δ isoform [3]. Its clinical success validated PI3Kδ as a therapeutic target.

  • Mechanism of Action: Idelalisib inhibits cellular pathways involved in the homing and retention of CLL cells in lymphoid tissues and bone marrow. This action causes a transient lymphocytosis (increase in lymphocytes in the blood) and rapid shrinkage of lymph nodes [3].
  • Clinical Application: Idelalisib, in combination with rituximab, is approved for the treatment of relapsed/refractory CLL [3]. Clinical trials demonstrated an overall response rate of 81% in this patient population [3].

Key Experimental Parameters for PI3K Delta Inhibition

The table below summarizes typical experimental data and protocols associated with evaluating a PI3K delta inhibitor like idelalisib in a research setting.

Parameter Typical Experimental Data/Protocol
Target Specificity (IC₅₀) Potent and selective for p110δ. Specific nanomolar IC₅₀ values for idelalisib were not listed, but it is characterized as a selective inhibitor [3].

| Cell-Based Assays | Proliferation/Survival: Treatment of primary CLL cells or B-cell malignancy lines; measurement of apoptosis (e.g., Annexin V staining) and viability (e.g., MTT assay). Migration: Transwell assays to inhibition of chemotaxis towards CXCL12/CXCL13 [3]. | | In Vivo Models | Use of murine xenograft models of CLL or other B-cell malignancies. Endpoints include tracking lymphocytosis, lymph node size, and overall survival [3]. | | Key Biomarkers | Reduction in phospho-AKT (Ser473) levels via Western blot, confirming pathway inhibition [3]. | | Recommended Dosage | 150 mg taken orally twice daily (for idelalisib in CLL) [3]. |

Challenges and Adverse Events

A significant challenge in the clinical use of PI3K delta inhibitors is their toxicity profile, which is linked to their mechanism of action within the immune system [3]. Key immune-mediated adverse events include:

  • Diarrhea/Colitis: Inflammation of the colon.
  • Hepatotoxicity: Liver inflammation, indicated by elevated transaminases.
  • Pneumonitis: Inflammation of lung tissue.
  • Infections: Increased risk due to immunosuppression [3].

These toxicities are thought to arise because PI3Kδ is critical for the function of regulatory T cells (Tregs), which help maintain immune tolerance. Inhibiting p110δ can impair Treg function, leading to unchecked immune activation and inflammation [3].

Experimental Workflow for Evaluating a PI3Kδ Inhibitor

The following diagram illustrates a generalized experimental workflow for the preclinical assessment of a PI3K delta inhibitor.

G start In Vitro Profiling a1 Biochemical Assays (Target IC₅₀, Selectivity) start->a1 a2 Cell-Based Assays (Viability, Apoptosis, p-AKT) start->a2 a3 Migration & Signaling (Chemotaxis, Cytokine Response) start->a3 model_sys In Vivo Model System a1->model_sys a2->model_sys a3->model_sys b1 Xenograft Models model_sys->b1 b2 Tumor Growth & Survival model_sys->b2 b3 Pharmacodynamic (Biomarker Analysis) model_sys->b3 b4 Toxicology & Immune Phenotyping model_sys->b4 data_an Data Analysis & Conclusion b1->data_an b2->data_an b3->data_an b4->data_an

Research Considerations and Future Directions

Research on PI3K delta inhibitors continues to evolve, focusing on:

  • Novel Inhibitors: Developing next-generation PI3Kδ inhibitors with improved therapeutic windows and reduced toxicity. For instance, other PI3K inhibitors like duvelisib (a dual δ/γ inhibitor) and umbralisib have also been investigated [2].
  • Combination Therapies: Exploring synergies with other agents, such as BTK inhibitors or BCL-2 antagonists, to overcome resistance and improve efficacy [3].
  • Managing Toxicity: Implementing proactive monitoring and management strategies for adverse events is critical for the successful clinical application of these drugs [3].

References

Dezapelisib (INCB040093) Profile & Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

Dezapelisib (INCB040093) is an orally administered, selective inhibitor of phosphatidylinositol 3-kinase δ (PI3Kδ). It potently inhibits PI3Kδ-mediated cell growth and induces apoptosis in human B-cell lymphoma models [1].

Table 1: Key Pharmacological and Clinical Characteristics of this compound [1]

Characteristic Details
Target Phosphatidylinositol 3-kinase δ (PI3Kδ)
IC₅₀ for PI3Kδ 31 ± 12 nM
Selectivity 74- to >900-fold selectivity for PI3Kδ over other PI3K isoforms
Recommended Phase 2 Dose (Monotherapy) 100 mg twice daily
Recommended Phase 2 Dose (Combination with Itacitinib) INCB040093 100 mg twice daily + Itacitinib 300 mg once daily

Table 2: Efficacy in Relapsed/Refractory B-cell Lymphomas (Phase 1 Study) [1] Note: Results are from a phase 1 study and should be interpreted as preliminary.

Lymphoma Subtype Treatment Arm Response Rate
Follicular Lymphoma (FL) INCB040093 Monotherapy 63% (5/8 patients)
Classic Hodgkin Lymphoma (cHL) INCB040093 Monotherapy 29% (5/17 patients)
Classic Hodgkin Lymphoma (cHL) INCB040093 + Itacitinib 67% (14/21 patients)
Nongerminal Center B-cell-like DLBCL (NGCB DLBCL) INCB040093 + Itacitinib 31% (4/13 patients)

Mechanism of Action and Rationale for Combination Therapy

The diagram below illustrates the proposed mechanism of action for INCB040093 and the synergistic rationale for its combination with the JAK1 inhibitor itacitinib.

G BCR BCR PI3Kd PI3Kδ BCR->PI3Kd Cytokine Cytokine JAK1 JAK1 Cytokine->JAK1 AKT AKT/mTOR Pathway PI3Kd->AKT STAT JAK-STAT Pathway JAK1->STAT Survival Cell Proliferation & Survival AKT->Survival STAT->Cytokine Cytokine Release STAT->Survival INCB040093 INCB040093 INCB040093->PI3Kd Inhibits Itacitinib Itacitinib Itacitinib->JAK1 Inhibits

Diagram 1: Mechanism of INCB040093 and synergistic JAK1 inhibition. The diagram shows how INCB040093 targets PI3Kδ, a key kinase downstream of the B-cell receptor (BCR), inhibiting pro-survival AKT/mTOR signaling [2] [1]. Simultaneously, JAK1 inhibition by itacitinib blocks the JAK-STAT pathway activated by cytokines. The combination is synergistic because PI3Kδ inhibition can activate a feedback loop involving cytokine release and JAK-STAT signaling, which is abrogated by JAK1 inhibition [1].

Key Findings and Future Directions

The phase 1 study demonstrated that INCB040093, both as a monotherapy and in combination with itacitinib, is a promising strategy for treating relapsed or refractory B-cell lymphomas [1].

  • Safety Profile: The combination of INCB040093 and itacitinib had a manageable safety profile. Notably, severe hepatic adverse effects (transaminase elevations) were less common with the combination than with INCB040093 monotherapy [1].
  • Synergistic Rationale Confirmed: The clinical activity of the combination, particularly in cHL and NGCB DLBCL, supports the preclinical hypothesis that simultaneous inhibition of PI3Kδ and JAK1 provides synergistic efficacy [1].
  • Development Context: The search for next-generation PI3K inhibitors like INCB040093 is driven by the need to improve upon the efficacy and manage the toxicities (e.g., immune-related adverse events) associated with first-generation inhibitors such as idelalisib [2] [3].

References

Clinical Trial Summary & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key clinical trials for Alpelisib across different indications.

Table 1: Key Pivotal Clinical Trials in Breast Cancer

Trial Identifier / Name Phase Patient Population Intervention Primary Endpoint (Progression-Free Survival - PFS) Key Results & Status
SOLAR-1 [1] Phase III Postmenopausal men/women with HR+/HER2-, PIK3CA-mutated advanced/metastatic breast cancer, post-endocrine therapy. Alpelisib (300mg/d) + Fulvestrant vs. Placebo + Fulvestrant Median PFS: 11.0 months (Alpelisib+Fulvestrant) vs. 5.7 months (Placebo+Fulvestrant) Approved; Led to FDA approval in May 2019. Demonstrated near doubling of PFS [1].
NCT01870505 (Preclinical) [2] Preclinical In vivo/In vitro models of ER+/HER2- breast cancer with acquired resistance to CDK4/6 inhibitors. Alpelisib as a single agent or in combination Tumor Growth Inhibition Preclinical Evidence; Alpelisib completely blocked progression of CDK4/6 inhibitor-resistant xenografts [2].

Table 2: Ongoing and Approved Trials in Non-Cancerous Indications

Trial Identifier Phase Patient Population Intervention Primary Endpoint Key Results & Status
EPIK-P1 (Real-world) [3] N/A (Approved) Adult & pediatric patients (≥2 years) with severe manifestations of PIK3CA-Related Overgrowth Spectrum (PROS). Alpelisib Response rate and duration Approved; FDA accelerated approval in April 2022 [3].
NCT05948943 [4] Phase II/III Pediatric & adult patients with symptomatic Lymphatic Malformations (LyM) with PIK3CA mutation. Alpelisib at different doses vs. Placebo Change in radiological response and symptom severity Recruiting; Stage 1 aims to select the dose for confirmatory Phase III (Stage 2) [4].

Experimental Protocols & Key Methodologies

Below is a summary of the core experimental methodologies from pivotal studies on Alpelisib.

1. SOLAR-1 Phase III Clinical Trial Protocol (Breast Cancer) [1]

  • Objective: To evaluate the efficacy and safety of Alpelisib + Fulvestrant in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer who had received prior endocrine therapy.
  • Design: Randomized, double-blind, placebo-controlled, two-cohort study (cohorts defined by PIK3CA mutation status).
  • Randomization: 1:1 ratio to either the Alpelisib-fulvestrant group or the placebo-fulvestrant group.
  • Dosing:
    • Alpelisib: 300 mg oral tablet, once daily, continuously.
    • Fulvestrant: 500 mg intramuscular injection on Days 1 and 15 of cycle 1, then on Day 1 of each subsequent 28-day cycle.
  • Key Endpoints:
    • Primary: Progression-Free Survival (PFS) in the PIK3CA-mutated cohort.
    • Secondary: Overall Survival (OS), Overall Response Rate (ORR), Clinical Benefit Rate, and safety.

2. Preclinical In Vivo Efficacy Protocol (Overcoming CDK4/6 Resistance) [2]

  • Objective: To assess the efficacy of Alpelisib in models of ER+/HER2- breast cancer with acquired resistance to CDK4/6 inhibitors.
  • Model Generation: Resistant cell lines (e.g., EFM19-PR) were established through long-term culture in increasing concentrations of Palbociclib.
  • In Vivo Xenograft Studies:
    • Animals: CD-1 athymic nude mice.
    • Model Establishment: ER+/HER2- breast cancer cell lines or patient-derived xenografts (PDXs) were implanted.
    • Treatment: Once tumors reached 150-300 mm³, mice were randomized into treatment groups.
    • Dosing: Alpelisib was administered as a single agent after resistance to CDK4/6 inhibitors was confirmed.
    • Tumor Monitoring: Tumor volume was measured with calipers three times per week and calculated as (height × width × length).
  • Analysis: Data were analyzed using specialized software (e.g., StudyLog), and tumor growth inhibition was compared between groups.

Signaling Pathway & Mechanism of Action

Alpelisib is an alpha-specific inhibitor of phosphatidylinositol-3-kinase (PI3K). The following diagram illustrates the PI3K pathway and the drug's specific target.

G RTK Receptor Tyrosine Kinase (RTK) PI3K_Complex PI3K Complex (p110α/p85) RTK->PI3K_Complex Activates PIK3CA_mut PIK3CA Mutation (Common in Cancer) PIK3CA_mut->PI3K_Complex Constitutively Activates PIP3 PIP3 PI3K_Complex->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellProcesses Cell Growth Proliferation Survival mTOR->CellProcesses Promotes Alpelisib Alpelisib (BYL719) PI3Kα Inhibitor Alpelisib->PI3K_Complex Inhibits

Alpelisib inhibits the p110α catalytic subunit of PI3K, blocking oncogenic signaling. [3] [5] [6]

Key Mechanism Details:

  • Target Specificity: Alpelisib is a small molecule that selectively inhibits the p110α isoform of PI3K, binding to it 50 times more potently than to other isoforms (β, γ, δ) [1] [6].
  • Context of Action: In cancers with PIK3CA mutations (gain-of-function) or PTEN loss (loss-of-function), the PI3K pathway is constitutively hyperactive, leading to uncontrolled cell growth and resistance to therapies like endocrine therapy in breast cancer [5] [1]. Alpelisib directly counteracts this hyperactivation.
  • Synergistic Effect: In HR+ breast cancer, combining Alpelisib with the ER downregulator Fulvestrant provides a dual-pathway attack, helping to overcome endocrine resistance [1] [6].

Future Directions and Clinical Considerations

Research continues to expand the potential of Alpelisib:

  • Overcoming Drug Resistance: Preclinical evidence strongly supports investigating Alpelisib in patients with ER+/HER2- breast cancer who have progressed on CDK4/6 inhibitor and endocrine therapy combinations [2].
  • Novel Combinations: Research is exploring triple-combination therapies (e.g., PI3K + CDK4/6 + ER antagonists) to prevent or delay the onset of resistance in treatment-naïve models [2].
  • Expansion into Non-Cancerous Diseases: The success in PROS has paved the way for ongoing clinical trials in other PIK3CA-related disorders, such as Lymphatic Malformations (LyM), highlighting the drug's potential beyond oncology [4].

References

dezapelisib PIK3CD target

Author: Smolecule Technical Support Team. Date: February 2026

Dezapelisib Profile

This compound is documented as a potent and selective synthetic small-molecule inhibitor of the PI3Kδ isoform, which is encoded by the PIK3CD gene [1]. It was initially investigated as a potential therapy for B-cell malignancies [1].

The table below summarizes its core molecular and claimed characteristics:

Property Description
IUPHAR/BPS Ligand ID 9728 [1]
Molecular Target PIK3CD (PI3Kδ) inhibitor [1]
Selectivity Potent and selective for PIK3δ [1]
Molecular Formula C₂₀H₁₆FN₇OS [1]
Molecular Weight 421.11 g/mol [1]
CAS Registry No. 1262440-25-4 [1]
Development Codes INCB 40093, INCB40093 [1]
Lipinski's Rules Zero rules broken [1]

Clinical Development Context

This compound was in development for B-cell malignancies, a common application for PI3Kδ inhibitors given this isoform's high abundance in leukocytes [2] [1]. Its development status appears historical, and it has not progressed to late-stage clinical trials or received FDA approval unlike other PIK3CD inhibitors [3].

For comparison, the table below lists other PI3Kδ-targeting agents that have reached more advanced stages of development or clinical use:

Inhibitor Name Key Characteristics Approved or Late-Stage Indications
Idelalisib [3] First FDA-approved PIK3CD inhibitor (2014) Relapsed CLL, FL, SLL
Leniolisib [3] Selective PIK3CD inhibitor Approved (2023) for Activated PI3K Delta Syndrome (APDS)
Duvelisib [3] Inhibits PIK3CD & PIK3CG Relapsed or refractory CLL/SLL, FL
Copanlisib [3] Inhibits PIK3CA & PIK3CD Relapsed Follicular Lymphoma
Parsaclisib [3] PIK3CD inhibitor In Phase III trials for FL, MZL, Myelofibrosis

The PIK3CD Signaling Pathway and Experimental Rationale

PIK3CD (p110δ) is a Class IA PI3K catalytic subunit. The PI3K pathway is a critical intracellular signaling network that regulates cell growth, survival, and metabolism [2]. Its aberrant activation is a common feature in cancer [2].

The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway and the points of inhibition for drugs like this compound:

fascia RTK RTK PI3K_Class_IA Class IA PI3K (Heterodimer) RTK->PI3K_Class_IA Activation PIP2 PIP₂ PI3K_Class_IA->PIP2 Phosphorylation p110d p110δ (PIK3CD) p110d->PI3K_Class_IA p85 p85 Regulatory Subunit p85->PI3K_Class_IA PIP3 PIP₃ PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Processes Cell Growth Proliferation Survival mTORC1->Cell_Processes This compound This compound This compound->p110d Inhibits

Simplified PI3K/AKT/mTOR pathway and this compound inhibition of p110δ.

Guidance for Further Research

The available public data on this compound is limited. To obtain the in-depth technical details required for a whitepaper, I suggest the following avenues:

  • Query Patent Databases: The compound is claimed in patent WO2011008487 [1]. Full patent documents often contain detailed synthetic routes, broad biological testing methods, and structure-activity relationship (SAR) data not found in journals.
  • Search Preclinical Publications: Use specialized scientific databases like PubMed to search for primary research articles using its synonyms ("INCB 40093," "compound 67") which may reveal earlier-stage studies [1].
  • Explore Related Inhibitors: The development paths and experimental protocols for other successful PIK3CD inhibitors (like idelalisib, leniolisib, and parsaclisib) are more extensively documented [3] and can serve as excellent methodological references for studying this drug class.

References

Available Chemical and Target Information

Author: Smolecule Technical Support Team. Date: February 2026

While clinical PK data is lacking, the structural and mechanistic information for dezapelisib is well-characterized. The tables below summarize its core chemical properties and target profile.

Table 1: Physicochemical Properties of this compound

Property Value
Generic Name This compound [1]
Code Names INCB040093, INCB-040093 [1]
Molecular Formula C~20~H~16~FN~7~OS [1]
Molecular Weight 421.45 g/mol [1]
Chemical Structure Pyrazolopyrimidine-based scaffold [2]
Lipinski's Rule of 5 Zero rules broken [3]
Hydrogen Bond Donors 2 [1] [3]
Hydrogen Bond Acceptors 6 [1] [3]
Topological Polar Surface Area (TPSA) 129.1 Ų [3]

Table 2: Primary Target and Mechanism of Action

Property Description
Primary Target Phosphoinositide 3-kinase catalytic subunit delta isoform (PI3Kδ) [1] [3]
Gene Name PIK3CD [1]
UniProt ID O00329 [1]
Molecular Weight of Target 119,478.065 Da [1]
Mechanism Small molecule ATP-competitive inhibitor; blocks generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) [1] [4]
Therapeutic Rationale PI3Kδ is highly expressed in lymphocytes; inhibition disrupts B-cell receptor signaling, promoting apoptosis in malignant B-cells [4]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of PI3Kδ [3]. The following diagram illustrates its role in the PI3K signaling pathway and its therapeutic effect in B-cell malignancies.

G BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ (PIK3CD) BCR->PI3K_delta Activates PIP3 PIP₃ PI3K_delta->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Apoptosis Apoptosis (Cell Death) CellSurvival->Apoptosis Inhibits This compound This compound (INCB040093) This compound->PI3K_delta Inhibits

Diagram 1: this compound inhibits PI3Kδ, blocking B-cell proliferation signals.

Research Context and Alternatives

  • Clinical Development Status: this compound has been investigated in clinical trials (e.g., NCT02456675) for relapsed or refractory Hodgkin Lymphoma and other B-cell malignancies [1]. It served as the lead compound in the medicinal chemistry program that ultimately developed parsaclisib (INCB050465), a subsequent pyrazolopyrimidine-based PI3Kδ inhibitor with an improved profile [2].
  • How to Find Missing Data: For an investigational drug like this compound, detailed human pharmacokinetic data (C~max~, T~max~, AUC, half-life, clearance, volume of distribution) is typically found in:
    • Primary Clinical Literature: Search for Phase I clinical trial results published in peer-reviewed journals.
    • Regulatory Documents: Clinical study reports submitted to regulatory agencies (e.g., FDA, EMA).
    • Scientific Conference Abstracts: Posters and presentations from oncology meetings.

References

Dezapamisib: Drug Class and Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Dezapamisib is a PI3K inhibitor [1]. To understand its background, it is essential to consider the pathway it targets.

  • Target Pathway: The PI3K/AKT pathway is a crucial intracellular signaling pathway that regulates cell survival, proliferation, and metabolism [1].
  • Role in Disease: This pathway is frequently dysregulated in various cancers and metabolic disorders. In cancer, its overactivation can lead to uncontrolled cell growth and tumorigenesis [1].
  • Therapeutic Goal: As a PI3K inhibitor, dezapamisib is designed to block this pathway, thereby inhibiting the growth and survival of cancer cells.

The diagram below illustrates the core PI3K/AKT signaling pathway that dezapamisib inhibits.

GrowthFactor Growth Factor Receptor RTK GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inhibitor PI3K Inhibitor (e.g., Dezapamisib) Inhibitor->PI3K

Developmental Context and Status

Based on the available information, dezapamisib appears to be an investigational drug that has undergone clinical trials.

  • Research Phase: Publicly available documents reference "dezapamisib background research," indicating it is an asset for which preclinical and/or clinical data has been generated. Mentions of clinical trial identifiers confirm it has advanced to the stage of human testing [2].
  • Place in the Drug Development Pipeline: The following table shows the typical stages of drug development. While the exact phase for dezapamisib is not specified in the search results, its mention in a clinical context suggests it has progressed at least to Phase 1 [3] [4].
Stage Primary Objective Typical Duration Key Activities & Notes
Preclinical Assess safety & potential efficacy in animals. 1-2 years [3] Scale-up synthesis; formal toxicology studies; IND application preparation [3].
Phase 1 Evaluate safety, tolerability, and pharmacokinetics. 6-12 months [3] First-in-human studies, often in healthy volunteers, to determine a safe dosage range [3].
Phase 2 Test efficacy and optimal dosing in patients. 1-2 years [3] Proof-of-concept studies in a larger patient population to see if the drug works [3].
Phase 3 Large-scale trials to confirm efficacy and monitor side effects. 2-4 years [3] Pivotal trials that provide the primary data for New Drug Application (NDA) submission [3].
NDA/Approval Regulatory review of all data for marketing approval. 6-10 months [3] FDA review of the NDA, which includes all preclinical and clinical data [3].

Research and Experimental Considerations

For researchers designing studies on PI3K inhibitors like dezapamisib, here are key methodological considerations based on standard practices.

  • Computational Analysis: Molecular docking and dynamics simulations can be used to understand how dezapamisib binds to the PI3K protein, predicting its affinity and binding stability [5].
  • In Vitro Assays: Cell-based assays are critical for evaluating the compound's biological activity. Key metrics include:
    • Cell Viability: Measuring the inhibition of cancer cell proliferation (e.g., using IC50 values).
    • Target Engagement: Confirming pathway inhibition by detecting reductions in phosphorylated AKT (pAKT) levels via Western blot.
    • Biomarker Development: Identifying potential biomarkers that predict response to therapy [3].
  • In Vivo Studies: Animal models, particularly mouse xenograft models of human cancers, are used to assess the drug's efficacy in shrinking tumors and its pharmacokinetic (PK) and toxicology profile [3].

References

dezapelisib Hodgkin lymphoma trial NCT02456675

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Dezapelisib (INCB040093)

The table below summarizes the core chemical and development information for this compound:

Property Description
Generic Name This compound [1]
Alternative Identifiers INCB-040093, INCB040093 [1]
Drug Type Small Molecule [1]
Chemical Formula C₂₀H₁₆FN₇OS [1]
Mechanism of Action Phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor [1] [2]
Original Developer Incyte Corporation [2]
Highest Development Phase for HL Phase II (Discontinued) [2]

Clinical Trial NCT02456675 Overview

The following table outlines the key details of the primary clinical trial for this compound in Hodgkin Lymphoma:

Trial Element Details
ClinicalTrials.gov ID NCT02456675 [1]
Patient Population Relapsed/Refractory Hodgkin Lymphoma [1] [2]
Trial Arms This compound monotherapy and combination with itacitinib (INCB039110) [1] [2]
Key Milestone Terminated (May 2017) [2]
Primary Termination Reason The changing treatment landscape for the development of new agents in combination for Hodgkin lymphoma [2]

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key component of the PI3K signaling pathway that is crucial for cell growth, survival, and proliferation [1]. The diagram below illustrates the pathway and this compound's target.

G BCR B-Cell Receptor (BCR) PI3K PI3Kδ (Activated) BCR->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3  Substrate AKT AKT (Activated) PIP3->AKT Recruits/Activates mTOR mTOR Signaling AKT->mTOR Outcome Cell Survival Proliferation Migration mTOR->Outcome This compound This compound (INCB040093) This compound->PI3K Inhibits

Inhibiting PI3Kδ in Hodgkin lymphoma cells disrupts this pro-survival signaling, potentially leading to cancer cell death [1].

Research Context and Alternative Approaches

The termination of this compound's development reflects the highly dynamic nature of oncology drug development. Research has continued to explore the potential of PI3K inhibition, particularly in combination with other agents, for various lymphomas.

  • Combination Therapy Rationale: Studies with other PI3Kδ/γ inhibitors (like tenalisib and duvelisib) combined with histone deacetylase (HDAC) inhibitors (like romidepsin) have shown synergistic anti-tumor effects in T-cell lymphoma models [3] [4] [5]. These combinations target multiple signaling pathways simultaneously, which can lead to enhanced efficacy.
  • Clinical Trial Findings: A phase I/II study of tenalisib plus romidepsin demonstrated a promising overall response rate of 63.0% in patients with relapsed/refractory T-cell lymphoma, supporting the clinical potential of this combination strategy [3] [4].

References

dezapelisib B-cell malignancy research

Author: Smolecule Technical Support Team. Date: February 2026

Dezapelisib Technical Profile

Parameter Details
Generic Name This compound [1]
Code Name INCB040093; INCB-040093 [1]
Modality Small Molecule [1]
Mechanism of Action Phosphoinositide-3-kinase (PI3K) inhibitor; specifically targets the p110δ catalytic subunit (encoded by PIK3CD) [1]
Chemical Formula C~20~H~16~FN~7~OS [1]
Molecular Weight 421.45 g/mol [1]
Status Investigational [1]
Relevant Clinical Trials NCT02456675: Investigated as monotherapy and combined with itacitinib (INCB039110) in Relapsed/Refractory Hodgkin Lymphoma and B-cell Malignancy [1]

PI3Kδ Inhibition in B-cell Malignancies: Mechanistic Rationale

This compound targets PI3Kδ, an isoform highly expressed in lymphocytes, making it a key target in hematologic cancers [2]. The diagram below illustrates the core signaling pathway and therapeutic target.

G BCR BCR PI3Kdelta PI3Kdelta BCR->PI3Kdelta Activates PIP3 PIP₃ PI3Kdelta->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 Substrate AKT AKT PIP3->AKT Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival This compound This compound This compound->PI3Kdelta Inhibits

Diagram of PI3Kδ signaling in B-cells and this compound mechanism. This compound inhibits PI3Kδ, blocking downstream AKT activation and cell survival signals [1] [3] [2].

Guide to Accessing Experimental Data & Protocols

Specific experimental protocols for this compound are not detailed in the public search results I obtained. However, the following approaches are standard for researchers seeking this level of technical detail:

  • ClinicalTrials.gov: Search for NCT02456675, the identified clinical trial for this compound. Study records may contain protocol outlines, eligibility criteria, and outcome measures.
  • Scientific Publications: Search PubMed and other academic databases for peer-reviewed articles on "INCB040093" or "this compound." Full-text papers typically include detailed Materials and Methods sections.
  • Conference Abstracts: Investigate hematology/oncology conference proceedings (e.g., ASH, ASCO) for presented data on this compound, which often include summaries of methodology.

Future Directions in PI3K Inhibitor Research

Research is moving towards developing next-generation PI3K inhibitors with improved efficacy and safety profiles. Key strategies include [3] [4] [2]:

  • Novel Agents: Developing inhibitors with different isoform selectivity (e.g., PI3Kγ/δ dual inhibitors) or novel mechanisms like PROteolysis TArgeting Chimeras (PROTACs).
  • Combination Therapies: Evaluating PI3K inhibitors in rational combinations with other agents, such as the JAK inhibitor itacitinib in the this compound trial, to overcome resistance and improve outcomes [1].
  • Managing Toxicity: Optimizing dosing schedules and managing adverse effects (e.g., immune-mediated toxicities) remain a primary focus to improve the therapeutic window.

References

Mechanism of Action & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Alpelisib is an orally bioavailable small molecule that selectively inhibits the phosphatidylinositol-3-kinase alpha (PI3Kα) isoform [1] [2]. Its mechanism and key pharmacokinetic parameters are summarized below.

  • Mechanism: Alpelisib specifically targets the p110α catalytic subunit of PI3K. By inhibiting this subunit, it blocks the PI3K/AKT/mTOR signaling pathway, a driver of cell proliferation and survival that is frequently hyperactivated in cancer due to PIK3CA mutations. This inhibition can overcome resistance to endocrine therapy [1] [3] [2].
  • Selectivity: It demonstrates high selectivity for the p110α isoform, binding to it 50 times more efficiently than to other PI3K isoforms [1].

The diagram below illustrates the signaling pathway targeted by Alpelisib.

g rank1 Growth Factor & Receptor Tyrosine Kinase (RTK) rank2 PI3K Pathway Activation (PIP2 to PIP3 conversion) rank1->rank2 rank3 AKT Activation rank2->rank3 rank4 mTOR Activation rank3->rank4 rank5 Cell Survival Proliferation Metabolism rank4->rank5 PIK3CA_mutation PIK3CA Gene Mutation PIK3CA_mutation->rank2 Alpelisib Alpelisib (PI3Kα Inhibitor) Alpelisib->rank2

Alpelisib inhibits the PI3Kα subunit in the oncogenic signaling pathway.

The table below summarizes the primary pharmacokinetic properties of Alpelisib.

Parameter Value / Description
Target PI3Kα (p110α catalytic subunit) [1] [2]
IC₅₀ (PI3Kα) Not specified in sources, but described as a potent and selective inhibitor [1] [4].
Peak Plasma Concentration (Cₘₐₓ) 1320 ± 912 ng/mL [2]
Time to Cₘₐₓ (Tₘₐₓ) ~2 hours [2]
AUC 11,100 ± 3,760 h·ng/mL (AUClast) [2]
Protein Binding 89% [2]
Metabolism Primarily via hydrolysis (forming metabolite BZG791); also by CYP3A4 [2]
Elimination Half-life 8 - 9 hours [2]
Route of Elimination Feces (81%; 36% as unchanged drug), Urine (14%) [2]
Food Effect A high-fat meal increases AUC by 73% and Cₘₐₓ by 84% [2]

Clinical Efficacy & Key Trials

The approval of Alpelisib was primarily based on the SOLAR-1 phase III clinical trial [1] [3]. The trial design and key outcomes for the PIK3CA-mutated cohort are summarized below.

  • Trial Design: SOLAR-1 was a randomized, double-blind, placebo-controlled, phase III trial. It enrolled postmenopausal women and men with HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer who had progressed on endocrine therapy. Patients were randomized to receive either Alpelisib (300 mg once daily) + Fulvestrant or Placebo + Fulvestrant [1].
  • Primary Endpoint: Progression-free Survival (PFS) in the PIK3CA-mutated cohort.

g PatientPopulation Patient Population: HR+, HER2-, PIK3CA-mutated Advanced/Metastatic Breast Cancer (Progressed on Endocrine Therapy) Randomization Randomization 1:1 PatientPopulation->Randomization ArmA Intervention Arm Alpelisib (300 mg/day) + Fulvestrant Randomization->ArmA ArmB Control Arm Placebo + Fulvestrant Randomization->ArmB Endpoint Primary Endpoint: Progression-Free Survival (PFS) ArmA->Endpoint ArmB->Endpoint

Flowchart of the SOLAR-1 trial design that led to the approval of Alpelisib.

The table below presents the key efficacy results from the SOLAR-1 trial.

Efficacy Parameter Alpelisib + Fulvestrant Placebo + Fulvestrant Hazard Ratio (HR)
Median PFS 11.0 months [3] 5.7 months [3] 0.65 (95% CI: 0.50-0.85; p < 0.001) [1] [3]
Exploratory Median OS 39.3 months [3] Information missing from sources Information missing from sources
Clinical Benefit Rate Information missing from sources Information missing from sources Information missing from sources

Safety & Adverse Event Management

Alpelisib has a distinct and potentially severe toxicity profile that requires careful monitoring and proactive management [1] [3]. The most common adverse events (AEs) and management strategies are listed below.

  • Hyperglycemia: This is a frequent and mechanism-based AE. Management strategies include close monitoring of blood glucose levels, early intervention with antidiabetic medications like metformin, and consultation with an endocrinologist [3].
  • Rash: Often manifests as maculopapular rash. Prophylactic administration of antihistamines and the use of topical steroids are recommended [3].
  • Diarrhea: Can be managed with standard antidiarrheal medications like loperamide [3].
  • Other AEs: Additional clinically relevant AEs include nausea, decreased appetite, weight loss, and stomatitis [1] [3].

The table below provides a summary of common adverse reactions and their clinical management.

Adverse Event Incidence & Grade Onset Proposed Management Strategies
Hyperglycemia High incidence of Grade 3-4 [3] Early in treatment [3] Monitor blood glucose at baseline and regularly during treatment. Initiate metformin at first sign. Consult endocrinology [3].
Rash High incidence [3] Early in treatment [3] Use prophylactic antihistamines (e.g., cetirizine). Topical steroids for symptom control [3].
Diarrhea Common [3] Information missing from sources Initiate loperamide at onset [3].
Nausea Information missing from sources Information missing from sources Information missing from sources
Stomatitis Information missing from sources Information missing from sources Information missing from sources
Decreased Appetite Information missing from sources Information missing from sources Information missing from sources

Research & Development Context

For scientists in drug discovery, understanding the structural and competitive landscape is crucial.

  • Structural Insights: Alpelisib belongs to a class of compounds targeting the PI3K pathway. Research on novel 2,4-disubstituted quinazoline analogs, which act as dual PI3Kα/mTOR inhibitors, highlights the importance of specific substituents like the phenylurea moiety for potent dual enzyme inhibition. Modifications to this part of the molecule can significantly impact inhibitory activity, metabolic stability, and aqueous solubility [4].
  • Competitive Landscape: Alpelisib is the first FDA-approved PI3Kα-specific inhibitor for breast cancer [4]. Other agents targeting the same pathway include Capivasertib (a pan-AKT inhibitor) and Inavolisib (a PI3Kα inhibitor that also promotes receptor degradation), each with distinct efficacy and safety profiles [3].

Experimental Protocol Considerations

While the search results do not contain a specific laboratory protocol for testing Alpelisib, key methodological elements from clinical trials and preclinical research can guide experimental design.

  • In Vitro Kinase Inhibition Assay: The HotSpot radioisotope filter binding assay can be used to assess enzymatic inhibitory activity against PI3Kα and mTOR. The assay typically measures PI3Kα inhibition by quantifying the conversion of PIP2 to PIP3, and mTOR inhibition by measuring the phosphorylation of 4EBP1. Compounds are tested at various concentrations (e.g., 10 µM for initial screening) in the presence of ATP (e.g., 10 µM) to determine IC₅₀ values [4].
  • Cell Viability Assays: The antiproliferative effects of Alpelisib can be evaluated using 2D cell culture viability assays against relevant cancer cell lines (e.g., MCF7 breast cancer cells). More complex 3D culture viability assays (e.g., using MCF7 spheroids) can provide additional insight into compound efficacy in a model that better mimics the tumor microenvironment [4].

References

Dezapelisib: Core Drug Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available for Dezapelisib:

Attribute Description
Drug Type Small molecule drug [1]
USAN This compound [1]
Primary Target PI3Kδ (Phosphatidylinositol 3-kinase delta) [1]
Mechanism of Action PI3Kδ inhibitor [1]
Highest Phase of Development Phase 1 (as of the latest data) [1]
Indications under Investigation Burkitt Lymphoma, Waldenstrom Macroglobulinemia, Refractory Hodgkin Lymphoma [1]

The PI3Kδ Signaling Pathway and Inhibitor Context

This compound targets the PI3Kδ isoform, a component of the Class IA PI3K pathway that is critical for immune cell function [2] [3]. The diagram below illustrates this pathway and the point of inhibition for drugs like this compound.

G BCR BCR P85 p85 Regulatory Subunit BCR->P85 Activation Signal RTK RTK RTK->P85 Activation Signal GPCR GPCR P110 p110δ Catalytic Subunit (PI3Kδ) GPCR->P110 Activation Signal P85->P110 PIP2 PIP₂ P110->PIP2 Phosphorylation PIP3 PIP₃ PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 FOXO FOXO (Transcription Factors) AKT->FOXO Inhibits CellProcesses Cell Survival Proliferation Metabolism mTORC1->CellProcesses FOXO->CellProcesses Inhibitor This compound (PI3Kδ Inhibitor) Inhibitor->P110

This pathway is frequently dysregulated in cancers, particularly hematologic malignancies [3]. The development of isoform-specific inhibitors like this compound aims to improve efficacy and reduce toxicity compared to earlier pan-PI3K inhibitors [2].

Comparative PI3K Inhibitor Landscape

The table below places this compound in context with other PI3K inhibitors to highlight its specific targeting profile.

Inhibitor (Brand Name) Primary Target(s) Key Indications (Approved or in Trial) Development Status
This compound PI3Kδ [1] Lymphomas (Burkitt, Hodgkin), Waldenstrom's [1] Phase 1 [1]
Alpelisib (Piqray) PI3Kα [4] [5] [6] HR+/HER2- PIK3CA-mutated Breast Cancer [7] [8] FDA Approved (2019) [7]
Idelalisib (Zydelig) PI3Kδ [3] Chronic Lymphocytic Leukemia (CLL) [3] FDA Approved [3]
Duvelisib (Copiktra) PI3Kδ, γ [3] CLL, Small Lymphocytic Lymphoma (SLL), Follicular Lymphoma [3] FDA Approved [3]
Copanlisib (Aliqopa) PI3Kα, δ [2] Follicular Lymphoma [2] FDA Approved [2]

References

Summary of Dezapelisib In Vitro Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key experimental data for Dezapelisib from the literature [1].

Assay Type Cell Line/System Measured Parameter Value (IC₅₀/Concentration) Description
Cellular Proliferation B-cell Inhibition of Proliferation < 0.05 µM Inhibition of PI3Kδ in B-cells by proliferation assay [1].
Cytotoxicity Human Pfeiffer cells Reduction in cell viability 14 nM Cytotoxicity assessed after 4-day incubation via [³H]-thymidine incorporation [1].
Cytotoxicity (protein-binding adjusted) Human Pfeiffer cells Reduction in cell viability 66 nM Cytotoxicity assessed after 4-day incubation, adjusted for protein binding [1].
Cytotoxicity Human SU-DHL-6 cells Reduction in cell viability 18 nM Cytotoxicity assessed after 4-day incubation via CellTiter-Glo luminescent assay [1].

Proposed Experimental Protocols

Based on the data available, here are outlines of the methodologies used to generate the aforementioned data. You can use these as a starting point for developing your own detailed laboratory protocols.

Protocol 1: B-Cell Proliferation Assay

This protocol is inferred from the results showing inhibition of B-cell proliferation [1].

  • Cell Preparation: Isolate primary human B-cells from whole blood or use a relevant B-cell line.
  • Compound Treatment: Prepare a serial dilution of this compound in DMSO, ensuring the final DMSO concentration is consistent and non-cytotoxic (e.g., ≤0.1%). Add the compounds to cells cultured in appropriate media.
  • Stimulation: Stimulate the B-cell receptor (BCR) or other relevant pathways to activate the PI3Kδ signaling axis.
  • Proliferation Measurement: After an incubation period (e.g., 48-72 hours), measure proliferation. Common methods include:
    • [³H]-Thymidine Incorporation: Pulse cells with [³H]-thymidine for the final 6-18 hours of culture. Harvest cells onto a filter plate and measure incorporated radioactivity using a liquid scintillation counter [1].
    • ATP Quantification (CellTiter-Glo): Add a single reagent that lyses cells and generates a luminescent signal proportional to the ATP present, which indicates metabolically active cells.
  • Data Analysis: Calculate % inhibition relative to stimulated but untreated controls (100% proliferation) and unstimulated controls (0% proliferation). Use non-linear regression to determine the IC₅₀ value.
Protocol 2: Cell Viability/Cytotoxicity Assay (CellTiter-Glo)

This protocol is based on the data obtained from SU-DHL-6 cells [1].

  • Cell Seeding: Plate adherent or suspension cells (e.g., SU-DHL-6, Pfeiffer) in a 96-well or 384-well plate at an optimized density.
  • Compound Treatment: Treat cells with a dose range of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
  • Incubation: Incubate the plate for a defined period, typically 72-96 hours, in a humidified incubator at 37°C with 5% CO₂.
  • Luminescence Measurement: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. Shake the plate for orbital mixing to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Data Analysis: Record the luminescence using a plate reader. The signal is proportional to the number of viable cells. Calculate the % cell viability relative to the vehicle control and determine the IC₅₀ for cytotoxicity.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective small-molecule inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform [2] [3]. It functions as an ATP-competitive inhibitor, binding to the kinase domain of the p110δ catalytic subunit [4] [3]. This binding prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger in oncogenic and immune cell signaling pathways [5] [3]. The following diagram illustrates the PI3Kδ signaling pathway and the mechanism of this compound.

G BCR B-Cell Receptor (BCR) PI3Kdelta PI3Kδ (p110δ/p85) BCR->PI3Kdelta Activation GPCR GPCR or other stimuli GPCR->PI3Kdelta PIP3 PIP₃ PI3Kdelta->PIP3 Phosphorylation PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR CellProcesses Cell Survival Proliferation Metabolism mTOR->CellProcesses This compound This compound This compound->PI3Kdelta Inhibits

Important Research Considerations

When working with this compound in a research setting, keep the following points in mind:

  • Solubility and Storage: this compound has a molecular weight of 421.45 g/mol and the CAS registry number 1262440-25-4 [1] [6]. It is typically dissolved in DMSO to create a stock solution, which should be stored at -20°C or below. Further dilutions should be made in assay buffer or culture medium.
  • Selectivity Profile: As a selective PI3Kδ inhibitor, this compound's primary effects are observed in hematopoietic cells, particularly B-cells. Its impact on other PI3K isoforms (α, β, γ) is significantly lower, which is crucial for interpreting results in complex biological systems [2] [3].
  • Clinical Context: this compound has been evaluated in Phase 1 clinical trials for B-cell lymphomas, including Burkitt Lymphoma and Waldenstrom Macroglobulinemia [6]. This clinical data can provide valuable context for in vitro findings.

References

dezapelisib dissolution protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dezapelisib

This compound is an investigational small molecule drug classified as a phosphoinositide 3-kinase (PI3K) inhibitor. It specifically targets the delta isoform (PI3Kδ/PIK3CD) of the enzyme [1]. As of the latest data, this compound remains in clinical trials for hematological malignancies, including relapsed/refractory Hodgkin Lymphoma and B-cell malignancies [1]. Its molecular formula is C₂₀H₁₆FN₇OS with an average molecular weight of 421.45 g/mol [1] [2].

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling and tumor microenvironment interactions [1]. The following diagram illustrates this mechanism:

G BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ (Activated) BCR->PI3K_delta Activates PIP3 PIP₃ PI3K_delta->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 AKT AKT Activation PIP3->AKT Recruits & Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival This compound This compound This compound->PI3K_delta Inhibits

Proposed this compound Dissolution Protocol

Since no official dissolution protocol exists for this compound, this proposed methodology adapts established practices for similar Biopharmaceutics Classification System (BCS) Class II/IV compounds.

Physicochemical Properties

Table 1: Key Physicochemical Properties of this compound [1]

Property Value Relevance to Dissolution
Molecular Formula C₂₀H₁₆FN₇OS Determines molecular structure and interactions
Molecular Weight 421.45 g/mol Affects diffusion rates
Water Solubility 0.031 mg/mL (Predicted) Indicates poor solubility; requires biorelevant media
LogP 2.64-2.76 (Predicted) Suggests high lipophilicity
Hydrogen Bond Acceptors 6 Influences solubility in aqueous media
Rotatable Bonds 4 Affects molecular flexibility
Recommended Dissolution Conditions

Table 2: Proposed Dissolution Parameters for this compound

| Parameter | Condition 1 (QC Method) | Condition 2 (Biorelevant) | | :--- | :--- | :--- | | Apparatus | USP I (Basket) | USP II (Paddle) | | Rotation Speed | 50-75 rpm | 50-75 rpm | | Media Volume | 500-900 mL | 500 mL | | Dissolution Media | pH 6.8 phosphate buffer

  • 0.5-1.0% SLS | FaSSIF (Fasted State) or FeSSIF (Fed State) | | Temperature | 37.0 ± 0.5°C | 37.0 ± 0.5°C | | Sampling Time Points | 10, 15, 20, 30, 45, 60, 90, 120 min | 5, 10, 15, 20, 30, 45, 60, 90, 120 min | | Analytical Method | UV-Vis at λ-max ~260-280 nm | UV-Vis at λ-max ~260-280 nm |
Experimental Workflow

The following diagram outlines the complete dissolution testing workflow:

G MediaPrep 1. Media Preparation ApparatusSetup 2. Apparatus Setup MediaPrep->ApparatusSetup SampleLoading 3. Sample Loading ApparatusSetup->SampleLoading StartTest 4. Start Test SampleLoading->StartTest Sampling 5. Sampling StartTest->Sampling Analysis 6. Analysis Sampling->Analysis DataProcessing 7. Data Processing Analysis->DataProcessing Media • Buffer/Surfactant • Deaeration TempControl • Temperature 37°C • Speed 50-75 rpm Formulation • Tablet/Capsule • Granules

Detailed Methodology

Media Preparation:

  • Surfactant-Containing Media: Dissolve appropriate amount of sodium lauryl sulfate (SLS) in pH 6.8 phosphate buffer to achieve concentration of 0.5-1.0% w/v. Dissolution media should be deaerated prior to use by heating to 37°C while applying vacuum and filtration.
  • Biorelevant Media: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid) according to established literature methods. These media contain bile salts and phospholipids that more accurately simulate intestinal conditions.

Sample Analysis:

  • Use UV-Vis spectrophotometry for routine analysis, with wavelength determination based on this compound's maximum absorbance (λ-max ~260-280 nm).
  • For formulation development, employ HPLC-UV with a C18 column (150 × 4.6 mm, 3.5 μm) and mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate.

Acceptance Criteria: For quality control purposes, adapted from similar compounds:

  • Q = 80% dissolved in 30-45 minutes
  • Stage 1 (S1): 6 units, all ≥ Q + 5%
  • Stage 2 (S2): 6 additional units (total 12), average ≥ Q, none < Q - 15%
  • Stage 3 (S3): 12 additional units (total 24), average ≥ Q, not more than 2 units < Q - 15%, no unit < Q - 25%

Bioequivalence Assessment Framework

For formulation screening, adapt the principles demonstrated in alpelisib bioequivalence studies [3]:

Study Design: Randomized, single-dose, crossover study comparing test vs. reference formulations under fasting and fed conditions.

Statistical Analysis for Bioequivalence: The 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax, AUC0-t, and AUC0-∞ must fall within 80.00-125.00%.

Food Effect Assessment: Compare pharmacokinetic parameters of the same formulation administered under fasting versus fed conditions to evaluate clinical relevance of food effects.

Troubleshooting and Method Validation

Common Issues and Solutions:

  • Coning Effect (Paddle Apparatus): Reduce rotation speed to 50 rpm or use basket apparatus
  • Poor Sink Conditions: Increase surfactant concentration or use larger volume vessels
  • Analytical Interference: Implement HPLC with selective detection instead of UV-Vis

Method Validation Parameters:

  • Specificity (no interference)
  • Linearity (R² > 0.995 over 50-150% of expected concentration range)
  • Accuracy (98.0-102.0% recovery)
  • Precision (RSD < 2.0%)
  • Robustness (deliberate variations in rotation speed, temperature, pH)

Conclusion

While this compound-specific dissolution data remains limited due to its investigational status, this protocol provides a scientifically rigorous framework based on its physicochemical properties and established practices for similar PI3K inhibitors. As this compound progresses through clinical development, formulation-specific dissolution methods should be developed and validated to ensure product quality, batch-to-batch consistency, and predictable in vivo performance.

References

dezapelisib stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Dezapelisib

The table below summarizes the known physicochemical properties of this compound (INCB 40093), a potent and selective PI3Kδ inhibitor developed for B-cell malignancies [1].

Property Value
Molecular Weight 421.11 g/mol [1]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 6 [1]
Rotatable Bonds 4 [1]
Topological Polar Surface Area (TPSA) 129.1 Ų [1]
XLogP 3.56 [1]
Lipinski's Rule of 5 Zero violations [1]
SMILES Fc1cccc(c1)c1c(nc2n(c1=O)c(C)cs2)C@@HC [1]
InChI Key RSIWALKZYXPAGW-NSHDSACASA-N [1]

Proposed Stability Study Protocol

Since specific stability data is unavailable, the following outlines a standard protocol to determine the solution stability of this compound.

  • Objective: To determine the chemical stability of this compound in various solvents and under different stress conditions.
  • Sample Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute this stock with the buffers or solvents listed in the table below to a working concentration (e.g., 100 µM) [1].
  • Stress Conditions: The table below suggests experimental conditions to study degradation:
Stress Factor Condition Sampling Time Points
Acidic 0.1 M HCl, room temperature 0, 1, 2, 4, 8, 24 hours
Basic 0.1 M NaOH, room temperature 0, 1, 2, 4, 8, 24 hours
Oxidative 0.3% H₂O₂, room temperature 0, 1, 2, 4, 8, 24 hours
Thermal Neutral PBS, 40°C, 60°C 0, 1, 3, 7, 14 days
Photolytic Neutral PBS, UV & Vis light 0, 1, 3, 5, 7 days
  • Analysis Method: Use High-Performance Liquid Chromatography (HPLC) with a UV detector for analysis.
    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
    • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 254 nm (optimization may be required)
    • Injection Volume: 10 µL
  • Data Analysis: Monitor the peak area of this compound over time. A decrease of more than 10% from the initial concentration indicates significant degradation.

Context: this compound and PI3Kδ Inhibition

This compound is a small molecule designed to selectively inhibit the p110δ isoform of PI3K, which is highly enriched in leukocytes and plays a key role in B-cell survival and proliferation [2] [3]. The following diagram illustrates its therapeutic target, the PI3K signaling pathway in Chronic Lymphocytic Leukemia (CLL) cells.

dezapelisib_pathway BCR BCR PI3K_p110d PI3K (p110δ isoform) BCR->PI3K_p110d Activates PIP3 PIP3 PI3K_p110d->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT PIP3->AKT Activates Cell_Migration Cell Migration PIP3->Cell_Migration mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival mTOR->Cell_Survival

Diagram Title: PI3Kδ Signaling Pathway in CLL

Key Considerations for Handling

  • Solubility and Storage: Based on its properties, this compound is likely soluble in DMSO. For short-term studies (hours), it may be stable in aqueous buffers at neutral pH and 4°C. For long-term storage, it is recommended to keep the powder at -20°C or below and stock solutions in DMSO at -80°C [1].
  • Stability Indicators: The molecule contains functional groups susceptible to hydrolysis (amide, sulfonyl) and photodegradation (heterocyclic aromatic rings). The stability study protocol is designed to test these vulnerabilities [1].

Research Implications

Determining the solution stability of this compound is critical for:

  • Ensuring experimental reproducibility in in vitro studies.
  • Validating the integrity of the drug in bioassays and pre-clinical models.
  • Guiding future formulation development should the drug progress further in the pipeline.

I hope this structured approach provides a practical starting point for your work. Should you require further analysis on related PI3K inhibitors with more published data, please feel free to ask.

Reference List

  • Lessons, Challenges and Future Therapeutic Opportunities for PI3K Inhibitors in CLL. PMC, 2021.
  • Graphviz. DOT Language.
  • Graphviz. Colorscheme Attribute.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Ligand Page: this compound. 2019.
  • Graphviz. Node Shapes.
  • Graphviz. Color Names.
  • Lights and Shade of Next-Generation PI3K Inhibitors in CLL. PMC, 2020.
  • Graphviz. Color Attribute Types.

References

Available Chemical and Physical Data for Dezapelisib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified chemical and physical properties of Dezapelisib from the search results [1] [2].

Property Specification
Generic Name This compound [1] [2]
Modality Small Molecule [1]
Status Investigational [1] [2]
Chemical Formula C₂₀H₁₆FN₇OS [1] [2]
Average Molecular Weight 421.45 g/mol [1] [2]
CAS Number 1262440-25-4 [1]

Proposed General Handling and Storage Guidelines

For an investigational drug like this compound, specific handling procedures are typically defined in the Investigator's Brochure (IB). In the absence of this document, the following general principles for small molecule kinase inhibitors should be applied.

  • Storage Recommendations: Store in original container at recommended temperature, typically 2-8°C or at controlled room temperature [3]. Protect from moisture by keeping desiccants in packaging and away from light by using amber containers [3].
  • Handling Precautions: Assume all investigational agents pose potential health risks. Wear appropriate Personal Protective Equipment (PPE) including gloves, lab coat, and safety glasses. Work in a ventilated engineering control like a fume hood or biosafety cabinet to minimize inhalation exposure and prevent cross-contamination [3].
  • Reconstitution and Stability: Stability data for reconstituted solutions or dosing formulations are critical yet unavailable. Stability studies establish expiration dates and in-use stability timelines for prepared solutions.

Experimental Protocols for Stability Assessment

Researchers can establish stability profiles through these key experiments.

Forced Degradation Studies

This protocol helps identify likely degradation products and the intrinsic stability of the molecule.

  • Objective: To understand the intrinsic stability of this compound under various stress conditions.
  • Materials: this compound reference standard; relevant solvents (e.g., methanol, acetonitrile); acids (e.g., 0.1M HCl); bases (e.g., 0.1M NaOH); oxidants (e.g., 3% H₂O₂).
  • Method:
    • Prepare separate solutions of this compound.
    • Expose them to acidic, basic, oxidative, thermal, and photolytic stress.
    • Analyze samples at timed intervals using HPLC with a UV/VIS or MS detector to monitor for the appearance of new peaks (degradants).
  • Data Analysis: Compare chromatograms to unstressed control. Calculate percentage of degradation and identify the primary degradation pathways.
Long-Term and Accelerated Stability Testing

This protocol provides data for assigning shelf life under specific storage conditions.

  • Objective: To determine the recommended storage conditions and expiration dating for this compound.
  • Materials: this compound drug substance or product; appropriate primary packaging (e.g., vials, sealed containers).
  • Method:
    • Place multiple batches of this compound in intended long-term storage condition (e.g., 2-8°C, 25°C/60% relative humidity).
    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 24, 36 months).
    • Analyze samples for potency, related substances, water content, and any other critical quality attributes.
  • Data Analysis: Plot degradation over time to predict shelf life, following ICH Q1A(R2) and Q1B guidelines.

Mechanism of Action and Pathway

This compound is a phosphatidylinositol 3-kinase (PI3K) inhibitor, specifically targeting the p110δ catalytic subunit (PI3Kδ) encoded by the PIK3CD gene [1] [4]. The diagram below illustrates the role of PI3Kδ in the signaling pathway and the point of inhibition by this compound.

G PI3Kδ Signaling Pathway and this compound Inhibition BCR B-Cell Receptor (BCR) or other stimuli PI3K_delta PI3Kδ (p110δ/p85) BCR->PI3K_delta Activates PIP3 PIP₃ PI3K_delta->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellProcesses Cell Growth Proliferation Survival mTOR->CellProcesses This compound This compound This compound->PI3K_delta Inhibits

This pathway is particularly relevant in hematologic cells, and its inhibition in lymphoma can have direct anti-tumor effects and modulate the immune environment [4].

Important Considerations for Researchers

  • Consult Official Sources: Always refer to the official Investigator's Brochure (IB) or contact the drug sponsor (Incyte Corporation, based on the development code INCB040093) for authoritative handling data [1].
  • Regulatory Framework: The "Storage & Handling Condition" is a critical regulatory attribute for product safety and efficacy [3].
  • Safety First: Adhere to your institution's Environmental Health and Safety (EHS) protocols for hazardous agents until specific safety data sheets for this compound are available.

References

Application Note: A Framework for PI3K Inhibitor Dosing in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Purpose: This document outlines the critical parameters for establishing a robust dosing protocol for PI3K inhibitors in preclinical animal studies, using a publicly documented example for reference.

1. Key Dosing Parameters When developing a dosing regimen for a novel PI3K inhibitor like dezapelisib, the following parameters must be determined experimentally:

  • Route of Administration (ROA): Common routes include oral gavage (PO), intravenous (IV), or intraperitoneal (IP) injection.
  • Formulation: The vehicle used to dissolve the compound (e.g., aqueous solution, suspension in methylcellulose, or solution in organic solvents like DMSO followed by dilution).
  • Dosage: The amount of drug administered per unit of animal body weight (e.g., mg/kg) or body surface area.
  • Dosing Frequency: The schedule on which the drug is given (e.g., once daily, twice daily).
  • Treatment Duration: The total length of the in vivo study.

2. Experimental Workflow for Protocol Establishment The diagram below illustrates the standard workflow for establishing an in vivo dosing protocol.

G Start Define Study Objective PK Pharmacokinetic (PK) Study Start->PK Initial dose selection MTD Maximum Tolerated Dose (MTD) Study Start->MTD Form Formulation Optimization PK->Form Assess bioavailability MTD->Form Determine safe range Pilot Pilot Efficacy Study Form->Pilot Test in disease model Final Final Dosing Protocol Pilot->Final Confirm efficacy & safety

3. Example from Literature: CS17919 (ASK1 Inhibitor) While not a PI3K inhibitor, a recent study on a different kinase inhibitor, CS17919, provides a clear, real-world example of a well-documented in vivo dosing protocol [1]. The quantitative data from this study is summarized below.

Table 1: In Vivo Dosing and Efficacy of CS17919 in Metabolic Disease Models [1]

Animal Model Model Purpose Dosing Regimen Key Efficacy Findings
Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis 30 mg/kg, oral gavage, once daily for 10 days Preserved kidney function; trended toward reduced fibrosis.
Diabetic Kidney Disease (DKD) Glomerular Sclerosis 30 mg/kg, oral gavage, once daily for 8 weeks Significantly improved serum creatinine and reduced glomerular sclerosis.
Non-Alcoholic Steatohepatitis (NASH) Liver Inflammation & Fibrosis 30 mg/kg, oral gavage, once daily in combination with a THRβ agonist Significantly reduced liver inflammation and substantially reduced liver fibrosis.

Supporting Pharmacological Data for the Protocol: [1]

  • Pharmacokinetics (PK): The study confirmed that CS17919 achieved a high plasma concentration in mice, supporting its once-daily dosing schedule.
  • Toxicology: Prior to in vivo efficacy testing, CS17919 was shown to have lower toxicity compared to a similar phase III inhibitor (GS-4997) in cell-based assays.
  • In Vitro Validation: The inhibitor demonstrated the intended activity by effectively inhibiting its target (ASK1) in vitro, providing a mechanistic basis for the in vivo study.

How to Locate this compound-Specific Data

To find the specific information you need for this compound, I suggest the following steps:

  • Check Clinical Trial Registries: Search portals like ClinicalTrials.gov. Even if you are seeking animal data, the "Background" or "Study Details" sections of a planned or ongoing clinical trial might reference the preclinical studies that justified the trial.
  • Search Patent Databases: Pharmaceutical companies often disclose detailed in vivo protocols for novel compounds in patent applications. Databases like the USPTO, WIPO, and Google Patents are valuable resources.
  • Monitor Company Communications: If the compound is developed by a specific pharmaceutical or biotechnology company, monitor their press releases, investor presentations, and scientific publications for any disclosures of preclinical data.

References

IC50 Data and Experimental Findings

Author: Smolecule Technical Support Team. Date: February 2026

Alpelisib's potency is often measured by its half-maximal inhibitory concentration (IC50) against various targets and its anti-proliferative effects on different cancer cell lines.

Table 1: Enzyme Inhibition Profile of Alpelisib [1] [2] [3]

Target Enzyme IC50 Value (nM) Assay Type
PI3K p110α (wild-type) 4.6 - 5 nM Cell-free assay
PI3K p110α (H1047R mutant) 4 nM Cell-free assay
PI3K p110α (E545K mutant) 4 nM Cell-free assay
PI3K p110γ 250 nM Cell-free assay
PI3K p110δ 290 nM Cell-free assay
PI3K p110β 1200 nM Cell-free assay

Table 2: Cellular Anti-proliferative Activity of Alpelisib (72-hour treatment) [4] [5] [2]

Cell Line Tissue Origin PIK3CA Status IC50 (μM) Assay Method
BT-474 Breast Cancer Mutant (p.Lys111Asn) 0.82 ± 0.03 μM Cell Viability
SKBR-3 Breast Cancer Wild-type 0.71 ± 0.05 μM Cell Viability
MKN1 Gastric Cancer Mutant 2.1 - 5.2 μM CellTiter-Glo
SNU601 Gastric Cancer Mutant 2.1 - 5.2 μM CellTiter-Glo
AGS Gastric Cancer Mutant 2.1 - 5.2 μM CellTiter-Glo
MCF-7 Breast Cancer Mutant (p.Glu545Lys) 0.43 - 0.53 μM CCK-8 / Cell-titer Glo
HOS Osteosarcoma Information Missing 15 μM XTT
MG-63 Osteosarcoma Information Missing 6 μM XTT

Detailed Experimental Protocols

Here are standardized protocols for key experiments used to generate the data above.

Protocol 1: Cell Viability and IC50 Determination

This protocol is used to determine the anti-proliferative IC50 values of Alpelisib [4] [5] [2].

  • Key Materials: Alpelisib (e.g., from Selleck Chemicals or MedChemExpress), cancer cell lines of interest, cell culture reagents, DMSO, cell viability assay kits (CellTiter-Glo, MTT, or CCK-8), white or clear 96-well plates, multi-channel pipettes, CO₂ incubator, microplate reader.
  • Procedure:
    • Cell Seeding: Harvest exponentially growing cells and seed them in 96-well plates at a density of 3,000-5,000 cells per well in 100 μL of complete medium. Incubate for 24 hours to allow cell attachment.
    • Drug Preparation: Prepare a 10 mM stock solution of Alpelisib in DMSO. Generate a serial dilution (e.g., 1:3 or 1:10) in culture medium to create a concentration gradient. The final DMSO concentration should not exceed 0.1%.
    • Drug Treatment: Aspirate the medium from the pre-seeded plates and add 100 μL of the various Alpelisib concentrations to the wells. Include vehicle control wells (0.1% DMSO) and blank wells (medium only).
    • Incubation: Incubate the treated cells for 72 hours in a humidified 37°C, 5% CO₂ incubator.
    • Viability Assay: Following incubation, add the CellTiter-Glo reagent (or MTT/CCK-8) to each well according to the manufacturer's instructions. Incubate for the specified time to allow signal development.
    • Data Acquisition: Measure luminescence (for CellTiter-Glo) or absorbance (for MTT/CCK-8) using a microplate reader.
  • Data Analysis: Plot the measured signal (normalized to the vehicle control) against the log of Alpelisib concentration. Use non-linear regression analysis in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Pathway Inhibition

This protocol confirms the on-target effect of Alpelisib by analyzing the inhibition of the PI3K/AKT signaling pathway [4] [3].

  • Key Materials: RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF or nitrocellulose membranes, electrophoresis and transfer apparatus, primary antibodies (e.g., p-AKT Ser473, total AKT, p-S6K1, p-S6RP), HRP-conjugated secondary antibodies, chemiluminescence detection kit.
  • Procedure:
    • Cell Treatment and Lysis: Treat cells with Alpelisib at desired concentrations (e.g., 0.1-10 μM) for a predetermined time (e.g., 1-4 hours). Lyse cells in RIPA buffer containing inhibitors on ice.
    • Protein Quantification: Clarify lysates by centrifugation and quantify protein concentration using the BCA assay.
    • Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
    • Antibody Incubation: Block the membrane, then incubate with primary antibodies overnight at 4°C. The next day, incubate with appropriate HRP-conjugated secondary antibodies.
    • Signal Detection: Develop the blot using a chemiluminescence substrate and image it.
  • Data Analysis: A dose-dependent decrease in phosphorylation levels of AKT (Ser473) and its downstream targets like S6K1 or S6RP indicates successful PI3K pathway inhibition by Alpelisib.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary mechanism of action of Alpelisib and a key experimental workflow for synergy studies, as described in the research [4].

Alpelisib Mechanism and Synergy Assay Workflow cluster_legend cluster_pathway PI3K/AKT Signaling Pathway cluster_workflow Combination Synergy Assay Workflow Process Process/State StartEnd Start/End Action Inhibition/Action Molecule Molecule RTK RTK HER2 HER2 RTK->HER2 PIK3CA_Mutant PIK3CA_Mutant HER2->PIK3CA_Mutant PIP3 PIP3 PIK3CA_Mutant->PIP3 Catalyzes PIP2→PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Proliferation Cell_Proliferation mTORC1->Cell_Proliferation Cell_Survival Cell_Survival mTORC1->Cell_Survival Alpelisib Alpelisib (PI3Kα Inhibitor) Alpelisib->PIK3CA_Mutant Inhibits Start Seed Cells (96-well plate) Treat Treat with Compounds (Alpelisib + Partner Drug) Start->Treat End Calculate Combination Index (CI) Incubate Incubate for 72h Treat->Incubate Measure Measure Cell Viability Incubate->Measure Analyze Analyze Data (Dose-Response) Measure->Analyze Analyze->End

Key Research Applications and Synergies

Alpelisib is not only used as a monotherapy but is also widely investigated in combination with other agents to overcome resistance and enhance efficacy.

  • Overcoming Pyrotinib Resistance in HER2+ Breast Cancer: Combined treatment with pyrotinib (an ErbB receptor inhibitor) and alpelisib showed a strong synergistic effect, decreasing cell proliferation and migration, and reversing acquired pyrotinib resistance by suppressing the compensatory PI3K/AKT pathway activation [4].
  • Synergy with Paclitaxel in Gastric Cancer: The combination of alpelisib and paclitaxel demonstrated synergistic anti-proliferative effects, preferentially in PIK3CA-mutant gastric cancer cells. This combination increased DNA damage response and apoptosis, and also enhanced anti-migratory activity [5].
  • Biomarker-Driven Selection: Research consistently shows that cancer cell lines harboring PIK3CA mutations are significantly more sensitive to alpelisib than wild-type lines, underscoring the importance of genetic profiling for predicting treatment response [5] [3].

Key Considerations for Researchers

When working with Alpelisib, please note the following practical and technical aspects derived from the literature.

  • Cytostatic vs. Cytotoxic Effects: The effect of alpelisib can be cell-type dependent. In some models, like osteosarcoma, its primary effect is cytostatic, causing G0/G1 cell cycle arrest without significant apoptosis [3].
  • DMSO Vehicle Control: Consistently, the stock solution is prepared in DMSO. It is critical to ensure that the final concentration of DMSO in cell culture (typically ≤0.1%) does not exert cytotoxic effects on its own.
  • Off-Target Activity: While alpelisib is highly selective for the p110α isoform, at higher concentrations (low micromolar range), it may also inhibit other PI3K isoforms (p110γ/δ/β), which should be considered when interpreting results [1] [2].

References

PI3Kα Inhibitor Application Notes: From Mechanism to Validation

Author: Smolecule Technical Support Team. Date: February 2026

PI3Kα inhibitors like alpelisib target the catalytic p110α subunit of the PI3K enzyme, which is frequently mutated in cancers such as HR+/HER2- breast cancer [1]. By inhibiting PI3Kα, these drugs suppress the downstream PI3K/AKT/mTOR signaling cascade, a key driver of cell growth, proliferation, and survival.

A critical application of Western blotting in this context is to confirm target engagement and analyze resistance mechanisms. For instance, acquired resistance to alpelisib is often driven by the aberrant reactivation of the mTORC1 pathway [2]. Furthermore, Western blot analysis is essential for investigating the role of related kinases, such as CK2, which can phosphorylate key nodes like AKT-S129 and STAT3-S727, contributing to cell survival [3].

Detailed Western Blot Protocol for PI3K Pathway Analysis

The following protocol provides a detailed methodology for analyzing PI3K pathway inhibition and resistance, adaptable for inhibitors like alpelisib.

1. Cell Culture and Treatment

  • Cell Lines: Use relevant cancer cell lines (e.g., T47D for breast cancer, L-428 for Hodgkin lymphoma). Maintain cells in appropriate medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator [2] [3].
  • Inhibitor Preparation:
    • Prepare a 10 mM stock solution of the PI3Kα inhibitor (e.g., Alpelisib) in DMSO. Aliquot and store at -20°C [2].
    • Other inhibitors may include CX-4945 (CK2 inhibitor, prepared as a 10 mM stock in DMSO) or mTOR inhibitors [3].
  • Treatment Scheme: Seed cells at a density of 2x10⁵ to 2x10⁶ cells per well in 6-well or 12-well plates. The following day, treat cells with the inhibitor at various concentrations (e.g., 0.1-10 µM for alpelisib) and for different time points (e.g., 1 to 72 hours). Include a vehicle control (DMSO at the same dilution as treated samples) [2] [3].

2. Protein Extraction and Quantification

  • Lysis: After treatment, place cells on ice, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors [3].
  • Clearance and Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to remove debris. Quantify the protein concentration in the supernatant using a BCA assay [3].

3. Gel Electrophoresis and Transfer

  • Loading: Mix 15-25 µg of total protein with 3x Laemmli sample buffer, then boil for 5 minutes [3].
  • Electrophoresis: Load samples onto a 4-20% gradient SDS-polyacrylamide gel and run at constant voltage until the dye front reaches the bottom.
  • Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Primary Antibody Incubation: Incubate membrane with specific primary antibodies diluted in blocking buffer overnight at 4°C. See table below for key antibodies.
  • Washing: Wash membrane three times for 5 minutes each with TBST.
  • Secondary Antibody Incubation: Incubate membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
  • Washing: Repeat the TBST washing step.

5. Detection and Analysis

  • Use enhanced chemiluminescence (ECL) substrate for detection. Image the blot using a chemiluminescence imager.
  • Analyze band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-protein levels to the corresponding total protein or a loading control (e.g., GAPDH, Actin).

Key Antibodies and Experimental Parameters

This table summarizes critical reagents for investigating PI3K inhibitor effects and resistance.

Target Protein Phospho-Site Application Reported Concentrations/Dilutions
AKT Ser473, Ser129 [3] Readout of pathway activity & CK2 signaling Varies by manufacturer
p70 S6 Kinase Thr389 [2] Indicator of mTORC1 activity Varies by manufacturer
4E-BP1 Thr37/46 [2] Marker for mTORC1 activity & autophagy suppression Varies by manufacturer
p62/SQSTM1 N/A [2] Marker for autophagy flux Varies by manufacturer
LC3B N/A [2] Marker for autophagosome formation Varies by manufacturer
Alpelisib N/A PI3Kα inhibitor treatment 0.1 - 10 µM [2]
CX-4945 N/A CK2 inhibitor treatment 0.5 - 15 µM [3]

PI3K/AKT/mTOR Signaling Pathway & Analysis

The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway, the site of action for PI3Kα inhibitors, key feedback mechanisms, and downstream effects relevant to Western blot analysis.

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3  PI3K Catalyzes AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K_4EBP p-S6K, p-4E-BP1 mTORC1->S6K_4EBP Autophagy Autophagy Inhibition mTORC1->Autophagy  Suppresses Cell_Growth Cell Growth & Proliferation S6K_4EBP->Cell_Growth PI3Ki PI3Kα Inhibitor (e.g., Alpelisib) PI3Ki->PI3K  Inhibits PTEN PTEN (Opposes PI3K) PTEN->PIP3  Inhibits CK2 CK2 CK2->AKT  p-AKT(S129) Resistance Resistance Mechanism: mTORC1 Reactivation Resistance->mTORC1

Diagram Title: PI3K/AKT/mTOR Pathway, Inhibition, and Resistance

Experimental Design & Data Interpretation Tips

  • Monitoring Resistance: When analyzing long-term treatment, include a resistant cell line model (e.g., T47DAR) alongside the parental line (T47DPar). A key signature of resistance is high phosphorylation of 4E-BP1 at Thr37/46 coupled with accumulation of p62, indicating mTORC1 reactivation and impaired autophagy [2].
  • Combination Studies: To explore synthetic lethality or overcome resistance, combine PI3Kα inhibitors with metabolic drugs (e.g., Metformin, Dichloroacetate) or other targeted agents like CK2 inhibitors (CX-4945). This is particularly effective in autophagy-deficient or mTORC1-hyperactive cells [2] [3].
  • Interpreting Blots: Successful PI3Kα inhibition should show reduced p-AKT (S473) and downstream p-S6K/p-4E-BP1 in the short term. Persistent phosphorylation of these proteins after treatment suggests a resistance mechanism, such as mTORC1 reactivation or upstream kinase activity like CK2 [2] [3].

Protocol Conclusion

This guide provides a framework for applying Western blotting to study PI3Kα inhibitors like alpelisib. The core methodologies for cell treatment, protein analysis, and pathway interrogation are robust and can be adapted as specific information on compounds like dezapelisib emerges.

References

PI3Kδ Inhibition and Apoptosis: The Scientific Context

Author: Smolecule Technical Support Team. Date: February 2026

Dezapemisib is a PI3Kδ inhibitor. Although the search results do not mention it by name, they provide a clear picture of how this class of drugs induces apoptosis, particularly in hematologic cancers.

  • Role of PI3Kδ: The p110δ catalytic subunit of PI3K, encoded by the PIK3CD gene, is highly expressed in leukocytes [1] [2]. It is a key signaling node in the B-cell receptor (BCR) pathway, promoting cell survival, proliferation, and migration [1].
  • Mechanism of Cell Death: Inhibiting PI3Kδ blocks this survival signaling. In cancer cells like those in Chronic Lymphocytic Leukemia (CLL) and lymphoma, this leads to the activation of apoptotic pathways [1] [3]. The intrinsic (mitochondrial) apoptosis pathway is central to this process, involving the activation of executioner caspases like caspase-3, which cleave cellular substrates and lead to cell death [4] [5].

The diagram below illustrates the general signaling pathway through which a PI3Kδ inhibitor like dezapemisib is understood to trigger apoptosis.

G BCR_Stim BCR Stimulation PI3Kd_Active PI3Kδ (Active) BCR_Stim->PI3Kd_Active PIP2 PIP₂ PI3Kd_Active->PIP2 Phosphorylation PI3Kd_Inactive PI3Kδ (Inactive) PI3Kd_Active->PI3Kd_Inactive Inactivation PIP3 PIP₃ PIP2->PIP3 Phosphorylation AKT_Active AKT (Active) PIP3->AKT_Active Survival Cell Survival & Proliferation AKT_Active->Survival PI3Ki PI3Kδ Inhibitor (e.g., Dezapemisib) PI3Ki->PI3Kd_Active Inactivation AKT_Inactive AKT (Inactive) PI3Kd_Inactive->AKT_Inactive Apoptosis_Stim Pro-apoptotic Signals AKT_Inactive->Apoptosis_Stim Loss of Inhibition Mitochondria Mitochondrial Outer Membrane Permeabilization Apoptosis_Stim->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Apoptosis APOPTOSIS Caspase3->Apoptosis

Suggested Apoptosis Assay Methodologies for PI3Kδ Inhibitors

Based on the established mechanisms of apoptosis and the evaluation of PI3Kδ inhibitors in research, here are detailed protocols for key assays that would be relevant for characterizing dezapemisib's activity. These methods are compiled from general best practices and the context provided by the search results [3] [6] [7].

Protocol 1: Caspase-Glo 3/7 Assay for Executioner Caspase Activation

This homogeneous, luminescent assay is ideal for quantifying the activity of the key effector caspases-3 and -7 in cells treated with a PI3Kδ inhibitor.

Parameter Details
Principle Measures cleavage of a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin), releasing luciferin to generate a luminescent signal proportional to caspase activity.

| Key Steps | 1. Plate cells in a white-walled 96- or 384-well plate. 2. Treat with a dose range of dezapemisib and incubate (e.g., 24-72 hours). 3. Equilibrate plates and Caspase-Glo 3/7 Reagent to room temperature. 4. Add an equal volume of reagent to each well. 5. Mix on a plate shaker and incubate in the dark (30-60 minutes). 6. Record luminescence with a plate reader. | | Data Analysis | - Fold Induction: Normalize luminescence of treated wells to vehicle control.

  • EC₅₀: Fit dose-response curve to determine the half-maximal effective concentration. | | Advantages | High sensitivity, simple "add-mix-measure" protocol, suitable for high-throughput screening. |
Protocol 2: Annexin V / Propidium Iodide (PI) Staining by Flow Cytometry

This classic assay distinguishes between early apoptotic, late apoptotic, and necrotic cell populations by detecting phosphatidylserine (PS) externalization and plasma membrane integrity [3].

Parameter Details

| Principle | Annexin V-FITC: Binds to PS exposed on the outer leaflet of the plasma membrane in early apoptosis. Propidium Iodide (PI): A DNA dye excluded by live and early apoptotic cells with intact membranes. It stains cells in late apoptosis and necrosis. | | Key Steps | 1. Harvest & Wash: Collect floating and adherent cells. Wash twice with cold PBS. 2. Staining: Resuspend ~1x10⁵ cells in 100 µL of 1X Binding Buffer. Add Annexin V-FITC and PI according to manufacturer's instructions. Incubate for 15 minutes in the dark. 3. Dilution & Analysis: Add 400 µL of Binding Buffer and analyze by flow cytometry within 1 hour. | | Gating Strategy | - Annexin V⁻/PI⁻: Viable cells.

  • Annexin V⁺/PI⁻: Early apoptotic cells.
  • Annexin V⁺/PI⁺: Late apoptotic or necrotic cells.
  • Annexin V⁻/PI⁺: Necrotic cells or debris. | | Critical Notes | - Use unstained and single-stained controls for compensation.
  • Avoid EDTA in the wash buffers, as it can artifactually cause Annexin V binding.
  • Process samples quickly to maintain cell viability. |
Protocol 3: Western Blot Analysis of Apoptotic Markers

This method provides direct evidence of caspase activation and cleavage of key cellular substrates.

Parameter Details
Target Proteins Cleaved Caspase-3, Cleaved PARP, Caspase-9, Bcl-2 family proteins (e.g., BIM, BAD).

| Procedure | 1. Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors [3]. 2. Protein Quantification: Use a BCA assay to normalize protein concentration [3]. 3. Electrophoresis & Transfer: Load 15-25 µg of protein per lane for SDS-PAGE and transfer to a PVDF membrane [3]. 4. Immunoblotting: Probe with primary antibodies against target proteins (e.g., anti-cleaved caspase-3, anti-PARP), followed by HRP-conjugated secondary antibodies. 5. Detection: Use enhanced chemiluminescence (ECL) substrate for visualization. | | Expected Results | Increased bands for cleaved caspase-3 (17/19 kDa) and cleaved PARP (89 kDa) in dezapemisib-treated samples compared to control. | | Loading Control | GAPDH, β-actin, or α-tubulin [3]. |

Experimental Workflow for Apoptosis Profiling

The following diagram outlines a logical sequence for applying these assays to comprehensively evaluate the pro-apoptotic effects of dezapemisib.

G Start 1. Cell Culture & Treatment • Select relevant cell line (e.g., CLL, lymphoma) • Treat with dezapemisib dose range over time Viability 2. Viability & Potency Assay • CellTiter-Glo ATP assay • Determine IC₅₀ values Start->Viability Early 3. Early Apoptosis Detection • Annexin V/PI Flow Cytometry • Identify early apoptotic population Viability->Early Mechanism 4. Mechanistic Confirmation • Caspase-Glo 3/7 Assay • Western Blot (Cleaved Caspase-3, PARP) Early->Mechanism Conclusion 5. Data Integration & Conclusion • Correlate viability loss with caspase activation • Establish apoptotic mechanism of action Mechanism->Conclusion

References

Itacitinib in Research and Combination Therapies

Author: Smolecule Technical Support Team. Date: February 2026

Itacitinib is a selective JAK1 inhibitor that has been investigated in various contexts, both as a monotherapy and in combination with other agents. The table below summarizes key clinical studies involving itacitinib.

Table 1: Overview of Selected Clinical Studies Involving Itacitinib

Study Context / Combination Partner Phase Key Findings / Purpose Citation
Advanced Solid Tumors (with nab‐paclitaxel + gemcitabine) Ib/II Demonstrated an acceptable safety profile and clinical activity. The maximum tolerated dose (MTD) of itacitinib was determined to be 300 mg daily. [1]
Low-Risk Acute Graft-versus-Host Disease (GVHD) (Monotherapy) II Itacitinib monotherapy was as effective as systemic corticosteroids for treatment, with fewer serious infections. [2]
Initial Treatment of Acute GVHD (with corticosteroids) III The addition of itacitinib to corticosteroids did not significantly increase the overall response rate compared to placebo. [3]
Relapsed/Refractory B-cell Lymphomas (with the PI3Kδ inhibitor INCB040093) I The combination showed a manageable safety profile and promising activity, particularly in classic Hodgkin Lymphoma. [4]
Cytokine Release Syndrome (CRS) from CAR T-cell Therapy (Prophylaxis) Preclinical Itacitinib reduced cytokine levels associated with CRS without inhibiting CAR T-cell antitumor activity in models. A phase II trial has been initiated. [5]
Acute GVHD (with corticosteroids) I The combination was well tolerated and demonstrated encouraging efficacy in patients. [6]

Experimental Protocol Example: PI3Kδ and JAK1 Inhibition in Lymphoma

While not specific to dezapelisib, one study investigated the simultaneous inhibition of the PI3Kδ and JAK-STAT pathways in B-cell lymphomas using itacitinib and the PI3Kδ inhibitor INCB040093 [4]. The rationale was that these pathways both contribute to tumor growth and survival, and their combined blockade may provide synergistic efficacy.

The diagram below illustrates the hypothesized synergistic mechanism of action for this type of combination therapy.

G PI3K and JAK Pathway Inhibition cluster_path1 PI3Kδ Pathway cluster_path2 JAK-STAT Pathway BCR BCR PI3Kδ PI3Kδ BCR->PI3Kδ Activates Cytokines Cytokines JAK1 JAK1 Cytokines->JAK1 Activates AKT AKT PI3Kδ->AKT NF-κB NF-κB PI3Kδ->NF-κB Activates mTOR mTOR AKT->mTOR Cell Growth & Survival Cell Growth & Survival mTOR->Cell Growth & Survival STAT STAT JAK1->STAT Inflammatory Signaling Inflammatory Signaling STAT->Inflammatory Signaling Cell Proliferation & Survival Cell Proliferation & Survival Inflammatory Signaling->Cell Proliferation & Survival NF-κB->Cytokines Induces INCB040093 INCB040093 INCB040093->PI3Kδ Inhibits Itacitinib Itacitinib Itacitinib->JAK1 Inhibits

Based on the referenced study, here is a generalized outline of the clinical trial protocol used for this PI3Kδ and JAK1 inhibitor combination [4]:

1. Study Design

  • Type: Open-label, multi-part Phase 1 study.
  • Parts:
    • Part 1: Dose escalation of the PI3Kδ inhibitor (INCB040093) as monotherapy.
    • Part 2: Dose escalation of INCB040093 in combination with a fixed dose of itacitinib.
    • Part 3: Dose expansion in specific lymphoma subtypes at the recommended Phase 2 dose (RP2D).

2. Patient Population

  • Key Inclusion: Adults with relapsed or refractory B-cell lymphoid malignancies, including Hodgkin lymphoma and non-Hodgkin B-cell lymphoma. Patients must have received at least one prior therapy and have an ECOG performance status of ≤2.
  • Key Exclusion: Lymphoma with central nervous system involvement (except primary CNS lymphoma in expansion cohorts), allogeneic hematopoietic stem cell transplant within 6 months, and uncontrolled infection.

3. Dosing and Administration

  • RP2D: INCB040093 100 mg twice daily + Itacitinib 300 mg once daily.
  • Formulation: Both drugs were administered orally as sustained-release tablets.
  • Treatment Duration: Until disease progression, unacceptable toxicity, or patient withdrawal.

4. Key Assessments and Endpoints

  • Primary Endpoint: Safety and tolerability, including incidence of dose-limiting toxicities (DLTs), adverse events (AEs), and serious AEs (SAEs).
  • Secondary Endpoints:
    • Efficacy: Overall response rate (ORR), duration of response, progression-free survival.
    • Pharmacokinetics: Assessment of drug exposure.
    • Pharmacodynamics: Biomarker analysis to demonstrate target engagement.

References

Comprehensive Application Notes and Protocols: Assessing Dezapilisib Effects on B-Cell Proliferation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PI3Kδ Inhibition in B-Cell Malignancies

Phosphoinositide 3-kinase delta (PI3Kδ) plays a critical role in B-cell receptor (BCR) signaling, survival, and proliferation, making it an attractive therapeutic target in B-cell malignancies. Dezapilisib, an investigational small molecule inhibitor, selectively targets the PI3Kδ isoform that is predominantly expressed in hematopoietic cells. The PI3K/AKT/mTOR signaling pathway is constitutively activated in many B-cell malignancies, promoting cell survival, proliferation, and metabolic reprogramming. Through inhibition of PI3Kδ, dezapilisib disrupts this signaling cascade, ultimately leading to reduced B-cell proliferation and induction of apoptosis.

The development of robust and reproducible B-cell proliferation assays is essential for evaluating the efficacy of dezapilisib in both preclinical research and clinical settings. These assays provide critical information about drug potency, mechanism of action, and potential resistance mechanisms. As B-cell malignancies often rely on dysregulated BCR signaling for survival and expansion, assessing the anti-proliferative effects of dezapilisib offers valuable insights for optimizing therapeutic strategies and identifying patient populations most likely to benefit from treatment.

Mechanism of Action and Biological Rationale

PI3Kδ Signaling in B-Cell Biology

The PI3K signaling pathway is a crucial intracellular pathway that regulates vital cellular processes including survival, proliferation, differentiation, and metabolism. In B-cells, PI3Kδ activation occurs downstream of the B-cell receptor (BCR) and various cytokine and chemokine receptors. Upon activation, PI3Kδ catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for pleckstrin homology (PH) domain-containing proteins such as AKT and BTK [1] [2]. This recruitment to the plasma membrane leads to the activation of a cascade of downstream effectors that promote B-cell survival and proliferation.

The biological rationale for targeting PI3Kδ in B-cell malignancies stems from its central role in normal B-cell function and the observed dysregulation of this pathway in various cancers. PI3Kδ is particularly important for B-cell development, activation, and homeostasis. In chronic lymphocytic leukemia (CLL) and other B-cell malignancies, constitutive activation of the PI3K pathway drives tumor progression by enhancing survival signals and promoting proliferation. Research has demonstrated that CLL cells with unmutated immunoglobulin heavy chain variable region (IGHV) show significantly greater PI3K expression compared to their IGHV-mutated counterparts, further supporting the therapeutic targeting of this pathway [1] [2].

Dezapilisib's Molecular Mechanism

Dezapilisib specifically inhibits the p110δ catalytic subunit of PI3Kδ, preventing the formation of PIP3 and subsequent activation of downstream signaling components. This inhibition results in:

  • Reduced AKT phosphorylation at key residues (Ser473 and Thr308), diminishing its kinase activity
  • Impaired mTOR signaling, affecting protein synthesis and cellular metabolism
  • Modulation of transcription factors including FOXO family members, leading to changes in gene expression profiles
  • Disruption of metabolic adaptations that support rapid proliferation

The selectivity of dezapilisib for the p110δ isoform is particularly important for minimizing off-target effects in non-hematopoietic tissues, as p110δ is primarily expressed in leukocytes. This selectivity profile differentiates dezapilisib from pan-PI3K inhibitors and offers a more favorable therapeutic window for treating B-cell malignancies [1] [3] [2].

Table 1: Key Aspects of PI3Kδ Inhibition by Dezapilisib

Biological Process Effect of PI3Kδ Inhibition Downstream Consequences
BCR Signaling Disruption of PIP3 production Impaired membrane recruitment of AKT and BTK
Cell Survival Reduced phosphorylation of BAD, increased BIM expression Induction of apoptosis through mitochondrial pathways
Metabolic Regulation Decreased glucose uptake and glycolytic flux Reduced ATP generation for cellular processes
Cell Cycle Progression Downregulation of cyclin D1 and CDK4/6 G1 cell cycle arrest
Microenvironment Interaction Inhibition of chemokine-directed migration Impaired homing to protective niches

Experimental Design and Setup

B-Cell Sources and Preparation

Primary B-cell isolation from human peripheral blood or tissue samples provides the most physiologically relevant system for evaluating dezapilisib activity. Primary B-cells can be isolated from healthy donor buffy coats or patient samples using negative selection kits (e.g., EasySep Human B Cell Isolation Kit) to maintain surface receptor integrity and signaling competence. For consistency across experiments, cryopreserved peripheral blood mononuclear cells (PBMCs) from patients with B-cell malignancies (such as CLL, NHL, or DLBCL) can be utilized, with viability exceeding 90% post-thaw as determined by trypan blue exclusion.

B-cell lines offer a more standardized and readily available alternative for initial screening and mechanistic studies. Commonly used lines include:

  • SU-DHL-4 (diffuse large B-cell lymphoma)
  • MAVER-1 (mantle cell lymphoma)
  • MEC-1 (chronic lymphocytic leukemia)
  • RAMOS (Burkitt lymphoma)

All cell lines should be regularly tested for mycoplasma contamination and maintained in their recommended growth media supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere [4] [5].

Assay Workflow and Timing

A comprehensive assessment of dezapilisib effects on B-cell proliferation typically follows a standardized workflow with key quality control checkpoints:

G Start Assay Start CellPrep Cell Preparation & Counting Start->CellPrep PlateLoading Plate Loading & Compound Addition CellPrep->PlateLoading ViabilityCheck Viability >90% CellPrep->ViabilityCheck Incubation Incubation (72-120 hours) PlateLoading->Incubation ConfluenceCheck Confluence Check PlateLoading->ConfluenceCheck AssayMeasurement Proliferation Measurement Incubation->AssayMeasurement DataAnalysis Data Analysis AssayMeasurement->DataAnalysis EdgeLabels Edge labeldistance=2.5

Figure 1: B-Cell Proliferation Assay Workflow. The diagram outlines the key steps in performing dezapilisib proliferation assays, with quality control checkpoints indicated by green elliptical nodes.

The total duration for a complete proliferation assay typically ranges from 72-120 hours, depending on the specific readout method and cell type used. Primary cells from patients with slow-growing malignancies may require longer incubation periods (96-120 hours) compared to rapidly dividing cell lines (72-96 hours).

Proliferation Assay Methodologies

Metabolic Activity Assays (MTT/WST-1)

Metabolic activity assays measure cellular reductase enzymes that reflect viable cell mass, providing an indirect but convenient method for assessing proliferation. The WST-1 assay offers advantages over traditional MTT by generating water-soluble formazan products, eliminating the need for a solubilization step.

Protocol:

  • Seed B-cells in 96-well plates at 5-20 × 10³ cells/well in 100 μL complete medium
  • Add dezapilisib in serial dilutions (typically 0.1 nM to 10 μM) in triplicate
  • Include vehicle control (DMSO, final concentration ≤0.1%) and positive control (e.g., 1 μM idelalisib)
  • Incubate for 72-96 hours at 37°C, 5% CO₂
  • Add 10 μL WST-1 reagent per well and incubate for 1-4 hours
  • Measure absorbance at 440 nm with reference wavelength at 650 nm
  • Calculate percentage inhibition relative to vehicle-treated controls

Technical considerations: The linear range of WST-1 signal should be established for each cell type beforehand. Avoid exceeding 70-80% confluence at the time of measurement, as nutrient depletion can affect metabolic activity. Background absorbance from dezapilisib itself should be assessed in cell-free controls [5].

Nucleotide Incorporation Assays ([³H]Thymidine)

Nucleotide incorporation assays directly measure DNA synthesis, providing a specific assessment of cell proliferation. The [³H]thymidine incorporation assay has been widely used for decades as a gold standard for proliferation measurement.

Protocol:

  • Seed B-cells in 96-well plates at 5-20 × 10³ cells/well in 100 μL complete medium
  • Add dezapilisib in serial dilutions and incubate for 48-72 hours at 37°C, 5% CO₂
  • Add 0.5-1 μCi/well [³H]thymidine for the final 6-18 hours of culture
  • Harvest cells onto glass fiber filters using a cell harvester
  • Measure incorporated radioactivity by liquid scintillation counting
  • Express results as counts per minute (CPM) or percentage of control

Technical considerations: The pulse duration with [³H]thymidine should be optimized for each cell type. Shorter pulses (6-8 hours) minimize reutilization of labeled nucleotides from dying cells. For primary CLL cells, longer pulses (16-18 hours) may be necessary due to slower proliferation rates. All work with radioactivity requires appropriate safety precautions and waste disposal procedures [5].

Flow Cytometry-Based Proliferation Assays

Flow cytometry approaches enable multiparameter analysis of proliferation while simultaneously assessing surface markers, cell cycle status, and viability. CFSE dilution is particularly valuable for tracking successive cell divisions.

CFSE Proliferation Assay Protocol:

  • Resuspend B-cells at 5-10 × 10⁶ cells/mL in PBS containing 0.1% BSA
  • Add CFSE stock solution (5 mM in DMSO) to a final concentration of 0.5-1 μM
  • Incubate for 10 minutes at 37°C, protected from light
  • Quench labeling with 5 volumes of ice-cold complete medium
  • Wash cells twice with complete medium and count
  • Seed labeled cells at 1-5 × 10⁵ cells/well in 24-well plates with dezapilisib treatments
  • After 72-120 hours, harvest cells and analyze by flow cytometry
  • Use proliferation platforms in software (e.g., FlowJo's proliferation tool) to quantify division index and precursor frequency

Technical considerations: CFSE concentration should be titrated for each cell type to achieve sufficient signal without toxicity. Include unlabeled controls to assess autofluorescence. For primary CLL samples, include a B-cell surface marker (e.g., CD19) to gate on the population of interest [4].

Table 2: Comparison of B-Cell Proliferation Assay Methods

Assay Type Principle Sensitivity Throughput Key Advantages Key Limitations
WST-1 Metabolic activity Moderate High Homogeneous, no washing Indirect measure of proliferation
[³H]Thymidine DNA synthesis High Medium Direct proliferation measure Radioactive material required
CFSE Dilution Cytoplasmic dye dilution High Low Division tracking at single-cell level Requires flow cytometry expertise
BrdU/EdU Incorporation DNA synthesis detection High Medium Non-radioactive, combinable with other markers Requires DNA denaturation (BrdU)

Data Analysis and Interpretation

Quantification Methods and IC₅₀ Determination

Dose-response analysis is fundamental for characterizing dezapilisib potency. Data from proliferation assays are typically normalized to vehicle-treated controls (100% proliferation) and background signals (0% proliferation). The half-maximal inhibitory concentration (IC₅₀) is calculated using four-parameter logistic regression:

Response = Bottom + (Top - Bottom) / (1 + 10^(LogIC₅₀ - Log[Dezapilisib]) × Hill Slope)

Where "Top" and "Bottom" represent the upper and lower plateaus of the dose-response curve, respectively. Data should be collected from at least three independent experiments to ensure reproducibility.

For primary patient samples, the IC₅₀ values for dezapilisib typically range from 10-500 nM, depending on the specific malignancy, genetic background, and microenvironmental factors. Cell lines often show higher sensitivity, with IC₅₀ values in the 1-100 nM range. Samples with mutations activating alternative signaling pathways may demonstrate reduced sensitivity to dezapilisib [1] [2].

Example Results and Reporting

Comprehensive reporting of dezapilisib proliferation data should include both quantitative metrics and representative profiles:

Table 3: Example Dezapilisib Proliferation Data in B-Cell Malignancies

Cell Type / Source Assay Method Mean IC₅₀ (nM) 95% Confidence Interval n Hill Slope
Primary CLL (IGHV unmutated) WST-1 142 98-186 12 -1.2
Primary CLL (IGHV mutated) WST-1 89 64-114 8 -1.4
MEC-1 cell line [³H]Thymidine 25 18-32 5 -1.1
SU-DHL-4 cell line WST-1 42 35-49 6 -1.3
Primary DLBCL CFSE 187 132-242 7 -1.0

Data interpretation should consider the biological context of the samples. For instance, CLL cells with unmutated IGHV status often show higher PI3K pathway dependency and may be more sensitive to dezapilisib than IGHV-mutated cases. The hill slope parameter provides information about the cooperativity of the response; steeper slopes (more negative values) suggest a more switch-like response to dezapilisib.

Technical Considerations and Optimization

Essential Controls and Quality Assessment

Appropriate controls are critical for validating proliferation assay results:

  • Vehicle controls (DMSO at same concentration as dezapilisib treatments)
  • Positive controls (established PI3Kδ inhibitors like idelalisib at 1 μM)
  • Negative controls (inactive compound with similar structure)
  • Background controls (culture medium alone without cells)
  • Stimulatory controls (BCR cross-linking with anti-IgM or CpG oligonucleotides)

Quality assessment should include:

  • Coefficient of variation <15% for replicate wells
  • Z-factor >0.4 for plate-based assays
  • Dose-response fitting with R² > 0.90
  • Visual inspection of raw data for systematic errors
Troubleshooting Common Issues

Common challenges in dezapilisib proliferation assays and recommended solutions:

  • High background in vehicle controls: Reduce serum concentration to 5% or use defined serum replacements; check for microbial contamination
  • Poor dose-response: Verify compound solubility and stability; check serial dilution technique; confirm cell viability at start of assay
  • High variability between replicates: Ensure single-cell suspension before plating; use electronic multichannel pipettes for consistent liquid handling; pre-warm assay medium to 37°C
  • Edge effects in microplates: Use interior wells for test compounds; surround plate with PBS-filled wells; utilize specialized microplates with evaporation rings

Variant Applications and Advanced Protocols

Combination Studies with Other Agents

Dezapilisib combination therapies represent an important area of investigation, particularly with agents targeting complementary pathways in B-cell malignancies. Common combination partners include:

  • BTK inhibitors (ibrutinib, acalabrutinib)
  • BCL-2 inhibitors (venetoclax)
  • Anti-CD20 monoclonal antibodies (rituximab, obinutuzumab)
  • Chemotherapy agents (bendamustine, fludarabine)

For combination studies, a matrix of concentrations should be tested using fixed molar ratios based on the individual IC₅₀ values of each agent. Data analysis should include combination index (CI) calculations using the method of Chou and Talalay:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ + α(D)₁(D)₂/(Dx)₁(Dx)₂

Where (D)₁ and (D)₂ are the doses in combination that produce x% effect, (Dx)₁ and (Dx)₂ are the doses of each drug alone that produce the same effect, and α is 0 or 1 depending on whether the drugs are assumed to be mutually exclusive or non-exclusive. CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism [6] [4].

Signaling Pathway Analysis

Mechanistic studies can be integrated with proliferation assays to confirm target engagement and identify adaptive responses. Western blotting of key signaling nodes should be performed in parallel with proliferation assessments:

Integrated Protocol:

  • Treat B-cells with dezapilisib using the same conditions as proliferation assays
  • Harvest cells at multiple time points (e.g., 1, 6, 24, 48 hours)
  • Prepare whole cell lysates using RIPA buffer with protease and phosphatase inhibitors
  • Perform Western blotting for:
    • Phospho-AKT (Ser473) and total AKT
    • Phospho-S6 ribosomal protein (Ser235/236) and total S6
    • Phospho-FOXO1/3a and total FOXO1/3a
    • Cleaved PARP (apoptosis marker)
    • β-actin (loading control)
  • Quantify band intensity and normalize to loading controls

This integrated approach confirms that anti-proliferative effects correlate with on-target pathway modulation and can help identify early adaptive responses that might influence long-term efficacy [4] [2].

Conclusion

Robust assessment of B-cell proliferation is essential for characterizing the activity of dezapilisib and other PI3Kδ inhibitors. The protocols described here provide a framework for generating reliable, reproducible data that can inform preclinical development and clinical application. As the field advances, these assays will continue to evolve, particularly with the incorporation of more complex microenvironmental models that better recapitulate the in vivo setting where B-cell malignancies develop and persist.

The comprehensive approach outlined in these application notes—spanning from basic proliferation measurement to advanced combination and signaling studies—enables researchers to fully characterize the therapeutic potential of dezapilisib across diverse B-cell malignancies. Through careful attention to assay design, execution, and interpretation, these methods support the rational development of PI3Kδ-targeted therapies and their optimal use in clinical practice.

References

PI3Kα Inhibition Assays: Overview & Applications

Author: Smolecule Technical Support Team. Date: February 2026

Assay Type Key Measurements Applications Key Advantages

| Biochemical HTRF Assay [1] | - IC₅₀ values

  • % Inhibition at set concentration | - High-throughput compound screening
  • Potency assessment | - Homogeneous format
  • Amenable to automation
  • Quantitative | | Cellular Proliferation (MTT) [2] | - Cell viability (%)
  • IC₅₀ values
  • Combination indices | - Efficacy in disease-relevant models
  • Combination therapy studies | - Uses viable cells
  • Measures metabolic activity
  • Low technical barrier | | Western Blot Analysis [2] [3] | - pAKT (Ser473) levels
  • pS6 levels
  • Cleaved caspase-3 | - Target engagement
  • Pathway modulation
  • Mechanism of action | - Direct measurement of pathway activity
  • Semi-quantitative | | High-Throughput Combination Screening [3] | - Sensitivity Index (SI)
  • Synergy scores | - Identify synergistic drug pairs
  • Overcome resistance | - Unbiased discovery
  • Systematic approach |

Experimental Protocols

Biochemical PI3Kα HTRF Assay [1]

This protocol measures the direct inhibition of PI3Kα enzymatic activity using Homogeneous Time-Resolved Fluorescence (HTRF).

Reagents and Materials:

  • Recombinant wild-type or H1047R mutant PI3Kα protein (p110α/p85α heterodimer)
  • PI3K HTRF assay kit (e.g., Millipore)
  • PIP2 substrate
  • ATP
  • Test compounds (e.g., dezapelisib) in DMSO
  • Black 384-well microtiter plates

Procedure:

  • Reaction Setup: Pre-incubate 0.5 μL of test compound with 14.5 μL of enzyme and PIP2 substrate for 10 minutes.
  • Reaction Initiation: Add 5 μL of ATP to achieve a final ATP concentration of 10 μM (near the reported Km).
  • Incubation: Allow the reaction to proceed for 45 minutes at room temperature.
  • Detection: Add stop solution and detection mixture, then incubate for 3 hours before reading HTRF signal.

Data Analysis: Calculate % inhibition relative to controls (DMSO for full activity, reference inhibitor for background). Generate dose-response curves to determine IC₅₀ values.

Cellular Proliferation Assay (MTT) [2]

This protocol assesses the functional consequences of PI3K inhibition on cancer cell growth.

Reagents and Materials:

  • PIK3CA-mutant cancer cell lines (e.g., HCC1954, T47D)
  • Cell culture medium and reagents
  • MTT reagent
  • DMSO for solubilization

Procedure:

  • Cell Seeding: Plate 4,000-8,000 cells per well in 24-well plates and allow to adhere for 24 hours.
  • Compound Treatment: Treat cells with serial dilutions of this compound for 7 days.
  • Viability Measurement: Add MTT solution and incubate for 4 hours. Measure absorbance at 534/584 nm.
  • Data Analysis: Calculate % viability relative to untreated controls. Use GraphPad Prism to generate IC₅₀ values with a 4-parameter logistic model.
Pathway Modulation Analysis by Western Blot [2] [3]

This protocol confirms target engagement and pathway inhibition by measuring phosphorylation status of key pathway components.

Reagents and Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Antibodies: pAKT (Ser473), total AKT, pS6 (Ser235/236), cleaved caspase-3, GAPDH
  • PVDF membranes and ECL detection reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for 48 hours. Harvest cells and lyse in RIPA buffer.
  • Protein Separation and Transfer: Separate proteins by SDS-PAGE and transfer to PVDF membranes.
  • Immunoblotting: Incubate with primary antibodies overnight, then with HRP-conjugated secondary antibodies.
  • Detection: Visualize using ECL and quantify band intensities.
High-Throughput Combination Screening [3]

This protocol identifies synergistic drug combinations in a high-throughput format.

Reagents and Materials:

  • Target-selective inhibitor library (e.g., 606 compounds)
  • Automated liquid handling system
  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates (2,000 cells/well) and pre-incubate for 24 hours.
  • Compound Treatment: Treat with single agents or combinations (e.g., 1 μM BKM120 + 10 μM library compound).
  • Viability Assessment: After 96 hours, measure viability using Alamar Blue or similar reagents.
  • Data Analysis: Calculate Sensitivity Index (SI) = (E_combination - E_single)/(100 - E_single), where E is % inhibition. SI ≥ 0.12 indicates potential synergy.

Experimental Workflow and Pathway Diagram

G Start Assay Design Biochemical Biochemical HTRF Assay Start->Biochemical Cellular Cellular Proliferation Start->Cellular Western Western Blot Analysis Start->Western Combination Combination Screening Start->Combination PI3K_inhibition PI3Kα Inhibition (IC₅₀ determination) Biochemical->PI3K_inhibition Viability Cell Viability (IC₅₀ determination) Cellular->Viability Pathway Pathway Modulation (pAKT, pS6 reduction) Western->Pathway Synergy Synergy Identification (SI ≥ 0.12) Combination->Synergy Data Data Integration & Hit Validation PI3K_inhibition->Data Viability->Data Pathway->Data Synergy->Data

Key Considerations for Assay Development

  • Mutation Status: Include both wild-type and mutant PI3Kα (particularly H1047R) in biochemical assays, as mutation can affect inhibitor binding and membrane association [1].
  • Cellular Context: Use disease-relevant models (e.g., PIK3CA-mutant breast cancer cell lines) that demonstrate appropriate pathway dependence [4] [2].
  • Resistance Modeling: Consider generating resistant cell lines through chronic exposure to increasing this compound concentrations (e.g., 0.125-1 μM over 6 months) to study resistance mechanisms [2].

Troubleshooting Guide

Problem Possible Cause Solution
High background in HTRF Incomplete reaction stop Optimize stop solution incubation time
Poor Z' factor in HTS Plate edge effects Use internal controls on each plate
No pAKT reduction Off-target effects Include positive control inhibitors
High variability in MTT Inconsistent cell seeding Optimize cell counting and seeding protocol

References

A Framework for Addressing Solubility Issues

Author: Smolecule Technical Support Team. Date: February 2026

The approaches below are derived from general strategies for improving the solubility of small-molecule kinase inhibitors, which are often highly hydrophobic.

Formulation and Solvent Strategies When a compound has poor aqueous solubility, the first step is to explore different solvents or formulation agents. The goal is to find a system that dissolves the compound for in vitro assays without interfering with the biological system or the detection method.

Strategy Description Example Agents Key Considerations
Co-solvents Use water-miscible organic solvents to increase solubility. [1] DMSO, ethanol, methanol, PEG-400 Keep final concentration low (typically <1% v/v) to avoid cytotoxicity and protein precipitation. [2]
Surfactants Use detergents to solubilize compounds via micelle formation. [3] Polysorbate 80 (Tween 80), Cremophor EL, Pluronic F-68 Can interfere with certain assay readouts (e.g., fluorescence, TR-FRET). [2]
Complexing Agents Use cyclic oligosaccharides to form water-soluble inclusion complexes. [3] Hydroxypropyl-β-cyclodextrin (HPBCD), sulfobutylether-β-cyclodextrin (SBE-β-CD) Requires testing for stability and potential biological effects of the complex.
Lipid-Based Dissolve compound in oil-in-water emulsions or self-emulsifying systems. [3] Medium-chain triglycerides, phospholipids More common for in vivo administration than in vitro assays.

Analytical and Experimental Techniques Before troubleshooting biological assays, confirm the compound is truly in solution.

  • Visual Inspection: Check for cloudiness or precipitate after dilution from a DMSO stock into aqueous buffer.
  • Light Scattering: Use techniques like dynamic light scattering (DLS) or Nephelometry to detect sub-visible particles.
  • Ultracentrifugation/Filtration: Centrifuge or filter the solution and quantify the compound in the supernatant/filtrate to determine the true dissolved concentration.
  • Standard Curves: Prepare a standard curve in the exact solvent/ buffer system used for the assay. A non-linear standard curve can indicate solubility issues or aggregation. [2]

Experimental Workflow for Solubility Troubleshooting

The following diagram outlines a logical workflow for diagnosing and resolving solubility problems in an experimental setting.

G Start Suspected Solubility Issue CheckStock Check DMSO Stock Solution (Clarity, Precipitation) Start->CheckStock CheckStock->Start Stock has precipitate DilutionTest Test Aqueous Dilution CheckStock->DilutionTest Stock is clear Analytical Analytical Confirmation (Filtration, DLS) DilutionTest->Analytical Solution is cloudy Bioassay Proceed to Bioassay DilutionTest->Bioassay Solution is clear Strategy Select Formulation Strategy Analytical->Strategy Strategy->Bioassay Success Issue Resolved Bioassay->Success

Detailed Methodologies for Key Experiments

1. Solvent Compatibility Testing for Cell-Based Assays

  • Objective: To determine the maximum tolerated concentration of a co-solvent (e.g., DMSO) on your cell line without inducing cytotoxicity or affecting the assay window. [2]
  • Procedure:
    • Prepare a dilution series of the co-solvent in complete cell culture medium. For DMSO, a typical range is 0.1% to 2.0% (v/v).
    • Seed cells in a microplate and treat with the co-solvent dilutions. Include a solvent-free control (0%).
    • Incubate for the duration of your standard assay (e.g., 48-72 hours).
    • Assess cell viability using an MTT, MTS, or CellTiter-Glo assay.
    • Data Analysis: Calculate the percentage of viable cells relative to the 0% control. The maximum acceptable co-solvent concentration is the one that causes less than a 10% reduction in viability. Use this concentration for all subsequent compound dilutions.

2. Formulation Screening Protocol

  • Objective: To systematically identify a formulation that maximizes the dissolved concentration of your compound in an aqueous buffer. [3]
  • Procedure:
    • Prepare a concentrated stock of the compound in 100% DMSO.
    • Prepare various aqueous vehicles: e.g., 0.5% Tween-80/PBS, 10% HPBCD/PBS, 1% PEG-400/PBS, etc.
    • Dilute the DMSO stock 100-fold into each vehicle and vortex thoroughly. The final DMSO concentration will be 1%.
    • Incubate the solutions at the assay temperature (e.g., 37°C) for 30-60 minutes.
    • Visually inspect for precipitation and/or centrifuge at high speed (e.g., 15,000 x g for 10 minutes).
    • Quantification: Dilute the supernatant and quantify the compound concentration using UV-Vis spectroscopy or LC-MS against a standard curve prepared in DMSO. The formulation yielding the highest concentration in the supernatant is the most effective.

References

FAQ: What is the selectivity profile of Dezapelisib, and how can it be assessed?

Author: Smolecule Technical Support Team. Date: February 2026

A: Published data indicates that Dezapelisib (INCB040093) is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) [1] [2]. It was initially developed for B-cell malignancies, but its clinical status is not advanced [1] [2].

The core experimental method for determining this involves in vitro kinase selectivity profiling. The workflow below outlines the key steps for this characterization.

Start Start: Kinase Assay Setup Step1 1. Express/Purify Kinase Domains Start->Step1 Step2 2. In Vitro Kinase Assay with ATP/[gamma-³²P]ATP Step1->Step2 Step3 3. Titrate this compound Across Kinase Panel Step2->Step3 Step4 4. Measure Substrate Phosphorylation Step3->Step4 Step5 5. Calculate IC₅₀ for Each Kinase Step4->Step5 End End: Selectivity Profile Step5->End

Detailed Experimental Protocol: In Vitro Kinase Selectivity Assay

This protocol provides a methodology to generate quantitative data on inhibitor selectivity, which is crucial for understanding potential off-target effects.

  • 1. Assay Principle: The experiment measures the concentration of a test compound (e.g., this compound) required to inhibit the enzymatic activity of a kinase by 50% (IC₅₀) under biochemical conditions. Comparing IC₅₀ values across a broad panel of kinases reveals the compound's selectivity profile.

  • 2. Key Reagents & Materials:

    • Kinase Panel: Recombinant catalytic domains of PI3K isoforms (α, β, γ, δ) and other related kinases (e.g., mTOR, DNA-PK, Class II/III PI3Ks).
    • Test Compound: this compound (prepare a high-concentration stock solution in DMSO).
    • Substrate: PIP₂ (for PI3Ks) or specific peptide/lipid substrates for other kinases.
    • Cofactor: ATP solution at a concentration near the Km for each kinase.
    • Detection Reagents: Depending on the method, this could include ADP-Glo reagents, radiolabeled [γ-³²P]ATP, or antibodies for ELISA.
  • 3. Procedure:

    • Dilution Series: Prepare a serial dilution of this compound in DMSO, typically spanning a 10,000-fold concentration range (e.g., from 10 µM to 1 nM).
    • Reaction Setup: In a microtiter plate, combine each kinase with its substrate, ATP, and a single concentration of this compound from the dilution series. Include DMSO-only controls for 0% inhibition and a control with no ATP for 100% inhibition.
    • Incubation: Allow the kinase reaction to proceed for a predetermined time under optimal temperature and pH conditions.
    • Detection: Stop the reaction and quantify the amount of phosphorylated product or remaining ADP using the chosen detection method.
  • 4. Data Analysis:

    • Plot the reaction signal (e.g., luminescence) against the logarithm of the this compound concentration for each kinase.
    • Fit the data points with a four-parameter logistic curve (sigmoidal dose-response).
    • Calculate the IC₅₀ value from the curve fit, which is the concentration of this compound that gives a signal halfway between the top (0% inhibition) and bottom (100% inhibition) plateaus.

PI3K Inhibitor Selectivity Context

The table below contrasts the known selectivity of this compound with other PI3K inhibitors to provide context for interpreting selectivity data.

Inhibitor Name Primary Target(s) Key Selectivity characteristic
This compound PI3Kδ [1] [2] Selective PI3Kδ inhibitor; developed for hematologic cancers [1].
Alpelisib PI3Kα [3] [4] α-selective inhibitor; 50x more potent for p110α than other isoforms [4].
Pictilisib, Buparlisib Class I PI3Ks [3] Pan-PI3K inhibitors; associated with broader toxicities due to non-selectivity [3].

PI3K-AKT-mTOR Pathway Diagram

Since off-target effects can occur within the broader signaling network, the following diagram maps the core PI3K-AKT-mTOR pathway, showing where different inhibitors act.

RTK Receptor Tyrosine Kinase (RTK) PIK3CA PI3K (Class IA) Heterodimer RTK->PIK3CA Activates PIP3 PIP₃ PIK3CA->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates This compound This compound (PI3Kδ inhibitor) This compound->PIK3CA Inhibits Alpelisib Alpelisib (PI3Kα inhibitor) Alpelisib->PIK3CA Inhibits PanInhibitor Pan-PI3K Inhibitor PanInhibitor->PIK3CA Inhibits

Troubleshooting Common Experimental Issues

  • High Background Signal: Optimize ATP and substrate concentrations to be at or below the Km. Ensure the detection method is within its linear range.
  • Shallow Dose-Response Curves: This may suggest non-specific binding or compound aggregation. Include detergents like Triton X-100 or CHAPS in the assay buffer.
  • Lack of Selectivity: If your compound inhibits many kinases, consider structural modifications to reduce planarity and overall hydrophobicity, which can mediate promiscuous binding.

References

dezapelisib resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What is dezapelisib and what is its primary target? A1: this compound (INCB040093) is an investigational small-molecule inhibitor that selectively targets the phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform (PI3Kδ) [1]. It has been investigated in clinical trials for hematologic malignancies such as relapsed or refractory Hodgkin Lymphoma [1].

Q2: What are the anticipated mechanisms of resistance to this compound? A2: While direct data is lacking, resistance to PI3K inhibitors is a well-studied area. Based on research into other PI3Kα (e.g., Alpelisib) and pan-PI3K inhibitors, the following mechanisms are highly probable for this compound. The table below summarizes these potential pathways.

Mechanism Category Specific Alteration Observed Effect on Resistance Supporting Evidence
Genomic Alterations Secondary mutations in PIK3CD (de novo) Reduces drug binding affinity [2]. Identified in breast cancer patients on Alpelisib [2].
PTEN functional loss Reactivates PI3K/AKT pathway downstream of PI3Kδ [3]. Found in Alpelisib-resistant gastric cancer cells [3].
Mutations in other pathway components (e.g., AKT) Reactivates pathway signaling [2]. Observed in patient tumor samples [2].
Pathway Reactivation Feedback loop activation (e.g., mTORC1) Bypasses PI3K inhibition [4]. Key driver in Alpelisib-resistant breast cancer models [4].
Upregulation of Receptor Tyrosine Kinases (RTKs) Re-activates RAS-MEK-ERK and other survival pathways [5]. Identified as a central node in resistance to targeted therapies [5].
Metabolic Reprogramming Aberrant mTORC1 signaling & autophagy inhibition Creates a metabolic liability but can be exploited [4]. Sensitizes resistant cells to metabolic drugs [4].

Q3: How can we troubleshoot and confirm resistance in our cell line models? A3: A systematic approach combining long-term culture and molecular profiling is recommended. The workflow below outlines a standard protocol for generating and characterizing resistant cells.

workflow cluster_gen Development Protocol cluster_prof Profiling Techniques cluster_val Functional Assays Start Start with Parental Cell Line (Confirm PIK3CD status) Generation Generate Resistant Line Start->Generation Profile Molecular Profiling Generation->Profile G1 Continuous culture with low-dose this compound Validate Functional Validation Profile->Validate P1 Whole-exome sequencing Strat Develop Overcoming Strategy Validate->Strat V1 Cell Viability (IC50) and Proliferation G2 Dose escalation over 6-9 months G1->G2 G3 Establish stably resistant subclones (e.g., SNU601-R) G2->G3 P2 Western Blot: p-AKT (S473, T308), AKT, p-S6, S6, p-PRAS40, PRAS40 P3 Assess PTEN protein expression and function V2 Colony Formation Assay V3 Sphere Formation Assay V4 Caspase-3/7 Apoptosis Assay

Q4: What experimental strategies can overcome confirmed PI3K inhibitor resistance? A4: The strategy should be tailored to the identified resistance mechanism. The table below lists potential combination therapies based on preclinical evidence.

Resistance Mechanism Identified Proposed Overcoming Strategy Key Agents to Test (Preclinical) Expected Outcome
PTEN loss / AKT reactivation Combine with AKT inhibitor and chemotherapy [3]. Capivasertib + SN38 (active metabolite of Irinotecan) [3]. Superior cytotoxic effect, reduced colony & sphere formation [3].
General Pathway Reactivation Combine with a pan-PI3K inhibitor [3]. Pictilisib, PI-103 [3]. Broader pathway suppression.
mTORC1 hyperactivation Target resulting metabolic vulnerability [4]. Metabolic drugs (e.g., Metformin, Dichloroacetate) [4]. Energy stress, aspartate depletion, and cell death in resistant cells [4].
Secondary PIK3CD mutations Use a different class of PI3K inhibitor [2]. Allosteric pan-mutant-selective PI3Kα inhibitors [2]. Effective binding and inhibition despite mutation [2]. Note: Check availability for PI3Kδ.
RTK-driven resistance Target upstream signaling node [5]. PTPN11 (SHP2) inhibitors [5]. Block signaling from multiple RTKs to the RAS-MEK-ERK pathway [5].

Q5: How can we visualize the key signaling pathway and resistance mechanisms? A5: The diagram below illustrates the core PI3Kδ signaling pathway, the mechanism of action of this compound, and the primary documented resistance mechanisms that lead to pathway reactivation.

pathway RTK Receptor Tyrosine Kinase (RTK) PIK3CD PI3Kδ (this compound Target) RTK->PIK3CD Activates PIP3 PIP3 PIK3CD->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits/Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth, Survival, Proliferation mTORC1->CellGrowth PTPN11 PTPN11/SHP2 (Up) PTPN11->RTK Feedback Activation PIK3CA_mut Secondary PIK3Cδ Mutations PIK3CA_mut->PIK3CD Bypasses Inhibition PTEN_loss PTEN Loss (Up) PTEN_loss->PIP3 Failed De-phosphorylation AKT_mut AKT mutations (Up) AKT_mut->AKT Constitutive Activation Invis Dezap This compound Dezap->PIK3CD Inhibits

Key Experimental Protocols

Here are detailed methodologies for key experiments cited in the FAQs.

Protocol 1: Generating Acquired Resistant Cell Lines [3]

  • Principle: Mimic clinical acquired resistance by prolonged exposure to increasing drug concentrations.
  • Procedure:
    • Culture parental gastric cancer cells (e.g., SNU601 with PIK3CA E542K mutation) in RPMI-1640 with 10% FBS.
    • Continuously expose cells to a low, non-lethal concentration of this compound.
    • Over 6-9 months, gradually escalate the drug concentration as cells adapt and proliferate.
    • Isolate single-cell clones from the surviving population and maintain them in a high concentration of this compound to establish stably resistant sub-lines (e.g., designated SNU601-R).

Protocol 2: Functional Validation via Colony Formation Assay [3]

  • Principle: Assess the long-term proliferative capacity and clonogenic survival of resistant cells after drug treatment.
  • Procedure:
    • Seed a low density (e.g., 500-1000 cells/well) of parental and resistant cells in 6-well plates.
    • Treat with vehicle control, this compound alone, overcoming agent alone (e.g., Capivasertib), and the combination.
    • Incubate for 10-14 days, replacing media/drugs every 3-4 days, until visible colonies form.
    • Wash with PBS, fix with methanol, and stain with 0.5% crystal violet.
    • Image plates and count colonies (>50 cells) to quantify the reduction in clonogenic potential conferred by the combination therapy.

References

optimizing dezapelisib dose response

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Dose Optimization

For any new oncology drug, following the latest regulatory guidance is essential. The U.S. Food and Drug Administration (FDA) recommends a modernized approach to dosage selection [1].

The traditional goal of finding the Maximum Tolerated Dose (MTD) is shifting towards identifying the Optimal Biological Dose (OBD). This means the dosage should be optimized to maximize efficacy while minimizing adverse events, rather than simply pushing the upper limits of tolerability [1]. Clinical development programs should now utilize randomized dose comparison trials to better characterize the dose-response relationship and select the most favorable dosage for approval [1].

Clinical Evidence from Related PI3K Inhibitors

While data on dezapelisib is unavailable, clinical evidence from other PI3K inhibitors provides valuable insights into mechanisms and real-world application.

The table below summarizes key findings from recent studies:

Drug Name Target Clinical Context / Finding Citation
Alpelisib PI3Kα inhibitor Combined with trastuzumab, demonstrated a complete response for 7 months in a patient with refractory, PIK3CA-mutated, HER2+ metastatic breast cancer. [2]
Gedatolisib Pan-PI3K/mTOR inhibitor In a Phase 1b trial, the combination of gedatolisib, fulvestrant, and palbociclib showed promising safety and efficacy in HR+/HER2- advanced breast cancer. [3]
Inavolisib PI3Kα-selective inhibitor Recently approved by the FDA in combination with palbociclib and fulvestrant for PIK3CA-mutated, HR+/HER2- advanced or metastatic breast cancer. [3]

The PI3K Signaling Pathway and Inhibitor Mechanisms

Understanding the pathway is critical for troubleshooting. The Phosphatidylinositol 3-kinase (PI3K) family, particularly Class I PI3Ks, are key intracellular signaling nodes that regulate cell growth, survival, and metabolism [4]. The pathway is frequently dysregulated in cancer.

The following diagram illustrates the core PI3K/AKT/mTOR signaling cascade and the points where different inhibitors act, which is fundamental for understanding both therapeutic effects and potential resistance mechanisms.

architecture RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcess Cell Growth Proliferation Survival mTORC1->CellProcess Promotes Alpelisib Alpelisib (α-specific) Alpelisib->PI3K Inhibits Gedatolisib Gedatolisib (Pan-PI3K/mTOR) Gedatolisib->PI3K Inhibits Gedatolisib->mTORC1 Inhibits Capivasertib Capivasertib (AKT inhibitor) Capivasertib->AKT Inhibits Everolimus Everolimus (mTORC1 inhibitor) Everolimus->mTORC1 Inhibits

A key challenge with PI3K inhibitors is the development of resistance, often due to pathway crosstalk and feedback loops. For example, resistance to endocrine therapy or CDK4/6 inhibitors in breast cancer has been linked to increased activation of the PI3K-AKT-mTOR (PAM) pathway [3]. Simultaneously inhibiting multiple interdependent pathways (e.g., with a triplet combination of a PAM inhibitor, endocrine therapy, and a CDK4/6 inhibitor) has shown promise in overcoming this resistance in preclinical and early clinical studies [3].

Suggested Troubleshooting & Experimental Directions

Given the lack of specific data on this compound, your technical support center could guide researchers based on general principles for PI3K inhibitor development:

  • Dose-Response Profiling: Follow the FDA guidance [1] and design experiments to establish a dose-response curve. The goal is to identify the dose that provides optimal pathway suppression without excessive toxicity, which may not be the MTD.
  • Combination Therapy Protocols: Explore rational combination strategies. As seen with alpelisib and gedatolisib, combining a PI3K inhibitor with other targeted therapies (e.g., anti-HER2 agents, endocrine therapy, CDK4/6 inhibitors) is a common and effective approach to enhance efficacy and overcome resistance [2] [3]. Provide protocols for testing these combinations in relevant cell line or animal models.
  • Biomarker Identification: Emphasize the importance of biomarker testing. The efficacy of PI3Kα inhibitors like alpelisib and inavolisib is often dependent on the presence of PIK3CA mutations in tumors [2] [3]. Include FAQs on how to test for this mutation and other potential biomarkers (e.g., PTEN loss) in patient-derived samples.
  • Managing Class-Associated Toxicities: Common adverse events for PI3K inhibitors include hyperglycemia, rash, and gastrointestinal toxicities [3] [5]. A guide should include protocols for monitoring these events in preclinical models and strategies for dose modification or supportive care.

References

Understanding Dezapelisib and Assay Selection

Author: Smolecule Technical Support Team. Date: February 2026

Dezapelisib is a potent and selective PI3Kδ inhibitor [1] [2]. Like other targeted therapies, properly assessing its effect on cells requires careful assay selection and optimization.

The table below compares common cell viability assays suitable for testing this compound:

Assay Type Principle Key Advantages Key Disadvantages & Interference Risks
Resazurin Reduction Viable cells reduce blue resazurin to pink, fluorescent resorufin [3] [4]. Highly sensitive (fluorometric); non-toxic; "no-wash" homogeneous format [5] [4]. Chemical interference from reducing compounds; overestimation of viability with long incubation [3].
MTT Tetrazolium Reduction Viable cells reduce yellow MTT to purple, insoluble formazan crystals [3]. Simple, widely used; inexpensive [3] [4]. Cytotoxic reagent (endpoint only); insoluble product requires solubilization; susceptible to chemical interference [3] [4].
MTS/WST Tetrazolium Viable cells reduce compounds to water-soluble formazan via an intermediate electron acceptor [3] [4]. "No-wash" homogeneous format; more sensitive than MTT [4]. Requires an intermediate reagent that can be toxic; generally higher background [3].
ATP Detection (Luminescent) Measures ATP content via luciferase reaction, ATP is a marker of metabolically active cells [3]. Highly sensitive; broad linear range; low background [3] [4]. Cell lysis required (endpoint); signal depends on cellular metabolic status [3].

The following workflow outlines a general process for optimizing your assay, from initial setup to data interpretation:

start Assay Optimization Workflow step1 1. Pre-experiment Optimization start->step1 sub1_1 a. Determine optimal cell seeding density step1->sub1_1 step2 2. Assay Execution & Validation sub2_1 a. Treat cells with This compound serial dilutions step2->sub2_1 step3 3. Data Analysis & Interpretation sub3_1 a. Calculate % Viability (Treated/Untreated × 100) step3->sub3_1 sub1_2 b. Establish DMSO tolerance level sub1_1->sub1_2 sub1_3 c. Define linear signal range & incubation time sub1_2->sub1_3 sub1_4 d. Include controls: - Untreated (High Viability) - Vehicle (e.g., DMSO) - Cytotoxic (Low Viability) sub1_3->sub1_4 sub1_4->step2 sub2_2 b. Incubate for 72h (common duration) sub2_1->sub2_2 sub2_3 c. Add assay reagent and measure signal sub2_2->sub2_3 sub2_3->step3 sub3_2 b. Generate dose-response curve and calculate IC₅₀/GR₅₀ sub3_1->sub3_2 sub3_3 c. Use metrics like GR₅₀ to identify cytostatic/cytotoxic effects sub3_2->sub3_3

Frequently Asked Questions (FAQs)

Q1: Why is my dose-response curve for this compound not reaching a low plateau, making IC₅₀ calculation difficult?

  • Insufficient Drug Exposure Time: PI3Kδ inhibitors like this compound can induce cytostasis (cell cycle arrest) rather than rapid cell death. Ensure you are incubating the drug with cells for a sufficient duration, often 72-96 hours, to see full effects on viability [6].
  • Incorrect Cell Seeding Density: Over-confluent cells may exit the cell cycle and become less sensitive to the drug. Optimize the seeding density so that control cells are still in log-phase growth at the end of the assay but not overly confluent [5].
  • Resazurin Incubation Too Long: Over-incubation with resazurin can lead to a high background signal from slow-reducing, non-viable cells, compressing the dynamic range. Titrate the incubation time (e.g., 1-4 hours) [3] [4].

Q2: I see high variability between replicates in my this compound assay. What could be the cause?

  • Inconsistent Cell Seeding: This is a very common cause. Ensure you have a well-mixed, single-cell suspension when seeding and use electronic pipettes for accuracy.
  • Edge Effect on Plate: Evaporation from edge wells can cause uneven conditions. Use a plate with a surrounding "moat" of PBS or water in the outer wells to minimize this [6].
  • DMSO Concentration Inconsistency: If the final concentration of DMSO (the vehicle for this compound) varies across wells, it can affect cell health. Keep the DMSO concentration constant and below 0.1-0.3% in all wells, including vehicle controls [5].

Q3: How can I confirm that the reduced signal in my assay is due to PI3Kδ inhibition and not a non-specific cytotoxic effect?

  • Mechanistic Validation: Include a western blot analysis to confirm on-target engagement. Look for a decrease in phosphorylation of the direct downstream target AKT (at Ser473) in cells treated with this compound compared to untreated controls [7].
  • Multiplexing Assays: Combine your viability assay (e.g., resazurin) with a direct cytotoxicity assay (e.g., LDH release). This can help distinguish between antiproliferative/cytostatic effects (low resazurin signal, low LDH) and outright cytotoxic effects (low resazurin signal, high LDH) [4].

References

PI3K Inhibitor Metabolite Investigation Support Hub

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the known metabolic pathway of dezapelisib? A1: As of now, the metabolic pathway for this compound has not been characterized and is listed as "Not Available" in drug databases [1]. As an investigational drug, its metabolism is likely still under study. The general approach is to investigate both Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation) reactions using human liver microsomes and S9 fractions.

Q2: Which techniques are recommended for identifying and characterizing this compound metabolites? A2: Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS/MS) is the gold standard [2]. This technique provides high-resolution separation and accurate mass measurement for definitive metabolite identification.

Q3: What are the primary challenges in detecting metabolite interference? A3: Key challenges include:

  • Low Abundance: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive instrumentation.
  • Structural Similarity: Metabolites can have very similar mass and fragmentation patterns to the parent drug or to each other, making separation and identification difficult.
  • Ion Suppression: Co-eluting matrix components can suppress the ionization of metabolites, reducing signal intensity.

Q4: How can I troubleshoot high background noise in my MS data during metabolite profiling? A4:

  • Check Sample Cleanup: Improve sample preparation (e.g., protein precipitation, solid-phase extraction) to remove more matrix components.
  • Optimize Chromatography: Adjust the UHPLC gradient to better separate analytes from endogenous compounds that co-elute.
  • Calibrate Instrument: Ensure the MS instrument is properly calibrated to maintain optimal sensitivity and resolution.

Troubleshooting Guides

Issue: Inconsistent or poor chromatographic separation of potential metabolites. Symptoms: Broad peaks, peak tailing, or co-elution of multiple compounds. Solutions:

  • Modify Mobile Phase: Adjust the pH or the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer in the UHPLC gradient.
  • Change Column: Switch to a UHPLC column with different stationary phase chemistry (e.g., C18, phenyl-hexyl).
  • Adjust Temperature: Fine-tune the column temperature to improve peak shape and resolution.

Issue: Unable to distinguish isobaric metabolites (same mass, different structure). Symptoms: Multiple potential metabolites with identical precursor ions. Solutions:

  • Enhance MS/MS Fragmentation: Optimize collision energy to produce distinctive fragment patterns for each metabolite.
  • Leverage Retention Time: Use chromatographic retention time as a second dimension for identification, as different structures will elute at different times.
  • Utilize High Resolution: Exploit the high mass accuracy of Q-TOF instruments to detect minute mass differences not visible on lower-resolution equipment.

Experimental Protocols

Detailed Methodology: Metabolite Profiling Using UHPLC-Q-TOF-MS/MS This protocol is adapted from established methods for PI3K inhibitors like duvelisib [2].

1. Sample Preparation (Incubation)

  • Incubation System: Prepare human liver microsomes or S9 fractions in a suitable buffer (e.g., potassium phosphate).
  • Cofactors: Add NADPH for Phase I reactions and UDPGA for Phase II reactions.
  • Reaction: Spike in this compound to initiate the reaction and incubate at 37°C.
  • Termination: Stop the reaction at predetermined time points with an organic solvent like ice-cold acetonitrile.
  • Processing: Centrifuge the samples and collect the supernatant for analysis.

2. Instrumental Analysis (UHPLC-Q-TOF-MS/MS)

  • Chromatography:
    • Column: Reverse-phase UHPLC column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
    • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.
    • Gradient: Use a linear gradient from 5% B to 95% B over 15-20 minutes.
    • Flow Rate: 0.3 mL/min.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Data Acquisition: Use data-dependent acquisition (DDA). First, perform a full TOF-MS scan to identify potential metabolite ions. Then, select the most intense ions for MS/MS fragmentation.

3. Data Processing and Metabolite Identification

  • Use software to compare drug-incubated samples with blank controls.
  • Identify metabolites by looking for characteristic mass shifts from the parent drug.
  • Interpret MS/MS fragment patterns to propose metabolite structures.

Data Presentation

The table below outlines the typical metabolic reactions and mass shifts to look for when profiling a drug like this compound.

Table 1: Common Metabolic Reactions and Their Mass Spectrometric Signatures

Metabolic Reaction Mass Shift (Da) Description
Hydroxylation +15.9949 Addition of one oxygen atom.
Dechlorination -34.9689 Loss of a chlorine atom (common if parent drug contains Cl).
Glucuronidation +176.0321 Addition of a glucuronic acid moiety.
Dealkylation -Mass of alkyl group Loss of an alkyl group (e.g., -CH3, -C2H5).
Oxidation to Carboxylic Acid +30.0106 For example, oxidation of a -CH2OH to -COOH.

Note: The exact mass of this compound is 421.1121 Da [1]. Mass shifts should be calculated relative to this value.

Experimental Workflow and Pathway Visualization

The following diagram illustrates the complete workflow for metabolite profiling and identification.

start Start Metabolite Profiling incubate In Vitro Incubation (Liver Microsomes/S9) start->incubate sample_prep Sample Preparation (Protein Precipitation) incubate->sample_prep lcms UHPLC-Q-TOF-MS/MS Analysis sample_prep->lcms data_process Data Processing (Find Metabolites by Mass Shift) lcms->data_process msms MS/MS Fragmentation data_process->msms id Structural Identification msms->id report Report & Pathway Elucidation id->report

Metabolite Identification Workflow

The diagram below maps the logical process for troubleshooting a common issue in the laboratory.

issue Poor Chromatographic Separation sp Check Sample Prep issue->sp High background mp Optimize Mobile Phase & Gradient issue->mp Broad peaks col Change LC Column issue->col Co-elution temp Adjust Column Temperature issue->temp Peak tailing resolve Issue Resolved? sp->resolve mp->resolve col->resolve temp->resolve resolve->issue No end Proceed with Analysis resolve->end Yes

Troubleshooting Poor LC Separation

References

PI3Kα Inhibitor Assay: Background Reduction & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues in cell-based signaling assays for PI3Kα inhibitors, using Alpelisib as a prototype.

Pre-Assay Planning & Controls

Effective background reduction starts with rigorous experimental design and controls.

Troubleshooting Area Key Considerations & Optimal Practices
Cell Line Selection Use lines with known PIK3CA mutation status (e.g., MCF-7, T47D). Include PIK3CA-wildtype lines as negative controls [1] [2].

| Control Groups | Implement a complete set:

  • Vehicle control (DMSO)
  • Positive control for pathway inhibition (e.g., known PI3Ki)
  • Stimulus control (e.g., IGF-1 for insulin/IGF-1 receptor signaling) [3]. | | Compound Handling | Ensure proper stock concentration verification and avoid repeated freeze-thaw cycles to maintain inhibitor stability and potency. |
Common Assay Backgrounds & Solutions

The table below outlines frequent sources of high background and recommended solutions.

Source of Background Underlying Reason Troubleshooting Strategy
High Basal pAKT in Controls Constitutive pathway activation from PTEN loss or other upstream signals; incomplete media component characterization [3]. Use validated, low-passage cells. Serum-starve cells before assay (2-24 hours). Test with different serum batches or use defined, serum-free media.
Variable Inhibitor Response Off-target inhibition of other PI3K isoforms (β, γ, δ) or mTOR; compensatory activation of parallel pathways (e.g., MAPK) [1] [3] [2]. Confirm inhibitor's isoform selectivity. Combine PI3Kα inhibitor with other targeted agents (e.g., MEK inhibitors). Use a selective PI3Kα inhibitor like Alpelisib, which inhibits p110α 50x more than other isoforms [2].
Inconsistent Cell Growth/Death Cytostatic vs. cytotoxic effects of PI3K inhibition; imbalance in apoptosis and necroptosis [4] [3]. Measure endpoints over a time course (e.g., 24h, 48h, 72h). Use multiple assays (e.g., viability, caspase activity, and longer-term clonogenic assays).
High Background in Immunofluorescence Non-specific antibody binding or autofluorescence. Include no-primary-antibody controls. Use validated antibodies for targets like pAKT (Ser473). Optimize blocking and washing steps.
Detailed Experimental Protocol: Western Blot for pAKT

This protocol provides a methodology for assessing PI3K pathway inhibition by measuring phosphorylated AKT (pAKT) levels.

Workflow Diagram: The diagram below outlines the key stages of the experimental process.

western_blot_workflow start Start Experiment step1 1. Cell Seeding & Serum Starvation (Seed PIK3CA-mutant cells; starve 4-6h) start->step1 step2 2. Compound Treatment (Treat with inhibitor/controls for 1-2h) step1->step2 step3 3. Cell Stimulation (Stimulate with IGF-1/Insulin for 10-15min) step2->step3 step4 4. Protein Extraction & Quantification (Lyse cells, measure concentration) step3->step4 step5 5. Gel Electrophoresis & Transfer (Separate proteins, transfer to membrane) step4->step5 step6 6. Immunoblotting (Block, incubate with pAKT & total AKT antibodies) step5->step6 step7 7. Detection & Analysis (Image membrane, quantify band intensity) step6->step7 end Analyze Data step7->end

Key Reagents and Solutions:

  • Inhibitor Stock: Prepare a 10 mM Alpelisib stock in DMSO. Store at -20°C.
  • Cell Stimulant: Prepare a 100 µg/mL stock of IGF-1 or Insulin in sterile buffer.
  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

Step-by-Step Procedure:

  • Cell Seeding and Starvation: Seed cells at 70-80% confluency. The following day, replace growth media with serum-free media for 4-6 hours to synchronize cells and reduce basal signaling.
  • Compound Treatment: Pre-treat cells with a concentration range of the PI3Kα inhibitor (e.g., 0.1-1 µM Alpelisib) and vehicle control (DMSO) for 1-2 hours.
  • Cell Stimulation: Stimulate cells with IGF-1 or Insulin (e.g., 100 ng/mL) for 10-15 minutes to activate the PI3K pathway.
  • Protein Extraction: Place cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer. Centrifuge lysates and collect the supernatant.
  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
  • Gel Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
  • Immunoblotting:
    • Block the membrane with 5% BSA in TBST for 1 hour.
    • Incubate with primary antibody (e.g., anti-pAKT Ser473) overnight at 4°C.
    • Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection and Analysis:
    • Detect bands using enhanced chemiluminescence (ECL) substrate.
    • Quantify band intensity. pAKT levels should be high in DMSO+stimulated controls and significantly reduced in inhibitor-treated groups. Strip and re-probe the membrane for total AKT to confirm equal loading.
PI3K-AKT Signaling Pathway & Inhibitor Mechanism

Understanding the pathway is crucial for identifying where background signals may originate. The diagram below illustrates key components and the site of action for alpha-selective inhibitors like Alpelisib.

pi3k_pathway RTK Receptor Tyrosine Kinase (e.g., IGF-1R, HER2) PIK3CA PI3K (p110α/p85) (PIK3CA mutant) RTK->PIK3CA Activates PIP2 PIP2 PIK3CA->PIP2 Binds PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruits to membrane pAKT pAKT (Active) AKT->pAKT Phosphorylation (PDK1/mTORC2) mTOR mTOR Complex pAKT->mTOR Activates CellProcess Cell Growth Proliferation Survival mTOR->CellProcess Promotes Inhibitor Alpelisib (PI3Kα Inhibitor) Inhibitor->PIK3CA Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits)

Key Takeaways for Researchers

  • Confirm Your Compound: First, verify the exact identity and target of "dezapelisib." The information here is based on the well-characterized PI3Kα inhibitor Alpelisib.
  • Context is Critical: Background is highly dependent on your specific cellular model. Always include genetically defined control cell lines.
  • Pathway Complexity: The PI3K pathway has extensive crosstalk. High background may not be a technical artifact but a biological effect requiring further investigation.

References

Establishing Storage Stability for Investigational Products

Author: Smolecule Technical Support Team. Date: February 2026

For drugs in development like dezapelisib, specific stability data is typically controlled and may not be publicly available. The following table outlines the standard approach to determine storage conditions [1].

Aspect Standard Practice & Recommendations
Definitive Data Source Refer to the Certificate of Analysis (CoA) and storage instructions provided directly by the manufacturer or supplier.
Stability Claims Basis Storage conditions are defined by drug companies based on ICH guideline stability testing (long-term, intermediate, accelerated) [1].
Recommended Storage Unless specified otherwise in the CoA, a conservative default is to store at -20°C or -80°C, especially for long-term storage of small molecules in development.
Handling for Experiments For short-term or working solutions, a common practice is to store aliquots at -20°C, avoiding repeated freeze-thaw cycles.

Experimental Protocol: Monitoring Storage Conditions

If you need to validate or monitor storage temperatures in your lab, you can adapt the methodology used in clinical studies for oral anticancer drugs [1].

1. Objective To continuously monitor and document the temperature exposure of a drug substance during storage to ensure it remains within the validated stability range.

2. Materials and Equipment

  • Drug substance (e.g., this compound)
  • Validated temperature logger (e.g., Safe-Rx logger)
  • Original primary packaging (e.g., vial, bottle) and secondary packaging (e.g., cardboard box)
  • Polyethylene seal bag or other suitable container

3. Procedure

  • Activation and Setup: Activate the temperature logger and adjust its settings to record temperature at frequent intervals (e.g., every 2 minutes) [1].
  • Packaging: Place the temperature logger alongside the drug in its original packaging. Seal the entire package within a polyethylene bag to protect it [1].
  • Storage and Monitoring: Place the packaged drug in the designated storage unit (e.g., freezer, refrigerator). Allow the logger to record for the desired monitoring period.
  • Data Retrieval and Analysis: At the end of the storage period, retrieve the temperature logger and download the data. Calculate key metrics:
    • Mean Kinetic Temperature (MKT): A single derived temperature that simulates the cumulative thermal effect on the product [1].
    • Excursion Analysis: Determine if the storage temperature exceeded critical thresholds (e.g., above 25°C or 30°C) for more than 24 consecutive hours [1].

Frequently Asked Questions (FAQs)

Q1: What is the definitive source for this compound's storage information? The most reliable source is the Certificate of Analysis (CoA) provided by the manufacturer or supplier. This document contains the official, lot-specific storage recommendations based on rigorous stability studies conducted as per ICH guidelines [1].

Q2: How should I handle this compound if I cannot find specific storage instructions? In the absence of specific data, adopt a conservative strategy. Store the bulk drug substance at -20°C or -80°C. For daily use, prepare small, single-use aliquots to minimize repeated freezing and thawing of the main stock. Always record the storage conditions and duration for your records.

Q3: What are the potential consequences of improper storage? Inadequate storage can lead to chemical degradation, resulting in reduced potency and loss of efficacy [2]. It can also increase the risk of generating unknown impurities, which could lead to unforeseen side effects or skewed experimental results [2].

Q4: How can I visually inspect my drug for signs of degradation? Before use, inspect the drug substance for any changes in appearance (color), consistency, or the presence of unexpected clumping [2]. If you observe any of these changes, do not use the material and contact your supplier.

Experimental Workflow for Storage Stability Assessment

The following diagram illustrates the logical workflow for assessing and ensuring drug storage stability in your laboratory, based on the protocol above.

Start Start: Assess Drug Stability CoA Check Certificate of Analysis (CoA) for Data Start->CoA NoData No Specific Data Available CoA->NoData Protocol Implement Monitoring Protocol CoA->Protocol Data Available Store Store Conservatively (-20°C or -80°C) NoData->Store Analyze Analyze Temperature Log Protocol->Analyze Store->Protocol MKT Calculate Mean Kinetic Temperature (MKT) Analyze->MKT Validate Storage Validated MKT->Validate MKT within Range Fail Excursion Detected MKT->Fail MKT out of Range

References

Alpelisib: Key Properties & Handling

Author: Smolecule Technical Support Team. Date: February 2026

For any experimental work with a small molecule inhibitor, understanding its basic physicochemical and pharmacological properties is the first step. The table below summarizes the core data for alpelisib.

Property Description Relevance for Experimentation
Mechanism of Action Selective, oral inhibitor of the class I PI3K catalytic subunit p110α (PI3Kα) [1] [2] [3]. Rationale for use in PIK3CA-mutated cancer models; target specificity is key for pathway analysis.
Primary Indication HR+/HER2-, PIK3CA-mutated advanced/metastatic breast cancer (with fulvestrant) [2] [3]. Provides context for common cell lines and study models.
Solubility & Administration Administered orally in clinical trials [1]. Preclinical in vivo studies use oral gavage; solubility data not explicitly found in results. For in vitro work, refer to certificate of analysis (CoA) from supplier for recommended solvents.
Key Metabolic Pathway Metabolized by CYP3A4 [2]. Critical for designing in vivo studies and considering potential drug-drug interactions.
Half-Life Mean apparent half-life of 8 to 9 hours [2]. Informs dosing frequency in in vivo efficacy studies.

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with PI3K inhibitors like alpelisib.

Q1: What is a suitable solvent for preparing alpelisib stock solutions for in vitro assays?
  • Challenge: Poor solubility of the compound can lead to inaccurate dosing and precipitation.
  • Solution: While a specific solvent is not listed in the search results for alpelisib, common laboratory practice for such compounds involves using DMSO for preparing concentrated stock solutions. It is crucial to:
    • Confirm the maximum final concentration of DMSO that is non-toxic to your cell lines (typically ≤0.1%).
    • Perform a solubility check by visual inspection or light scattering after dilution into your assay buffer.
  • Protocol:
    • Prepare a high-concentration stock (e.g., 10-50 mM) in pure, anhydrous DMSO.
    • Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles and maintain stability.
    • When preparing working concentrations, first dilute the stock into a medium or buffer with vigorous vortexing to ensure homogeneity.
Q2: How should alpelisib be administered in mouse models, and what is the typical dose?
  • Challenge: Achieving effective systemic exposure to mimic clinical dosing regimens.
  • Solution: The established method for alpelisib in preclinical studies is oral gavage.
  • Protocol:
    • Formulation: Based on the clinical practice of oral administration [1], alpelisib is formulated into a suspension or solution suitable for gavage. The exact vehicle (e.g., aqueous suspension with carboxymethylcellulose) should be determined from literature or optimized for bioavailability.
    • Dosing: In the phase Ib clinical trial, the Maximum Tolerated Dose (MTD) in combination with letrozole was 300 mg/kg per day [1]. Preclinical studies often use doses scaled from this. For example, a study on hepatocellular carcinoma used alpelisib in mouse models, though the exact dose is not specified [4].
    • Frequency: Administer once daily based on the compound's half-life [2].
Q3: What are the critical controls for confirming on-target activity of alpelisib in my experiment?
  • Challenge: Differentiating specific PI3Kα inhibition from off-target effects.
  • Solution: Implement a rigorous set of controls to validate your findings.
  • Protocol:
    • Genetic Control: Use isogenic cell lines that differ only in their PIK3CA status (e.g., wild-type vs. H1047R or E545K mutants). Cells with PIK3CA mutations should show significantly greater sensitivity to alpelisib [4].
    • Pharmacodynamic Control: Assess pathway inhibition by Western Blot. As shown in the diagram below, successful alpelisib treatment should reduce levels of phosphorylated AKT (p-AKT) and other downstream effectors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K_alpha PI3Kα (p110α) RTK->PI3K_alpha Activates PIK3CA_mut PIK3CA Mutation PIK3CA_mut->PI3K_alpha Constitutively Activates PIP3 PIP₃ PI3K_alpha->PIP3 Produces PIP2 PIP₂ PIP2->PI3K_alpha Substrate AKT AKT PIP3->AKT Activates pAKT p-AKT (Activated) AKT->pAKT mTOR mTOR pAKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Alpelisib Alpelisib Alpelisib->PI3K_alpha Inhibits

Safety and Interaction Considerations

Be aware of potential pitfalls that can confound experimental results.

  • Drug-Drug Interactions: Alpelisib is metabolized by CYP3A4 [2]. Avoid concomitant use of strong CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., ketoconazole) in in vivo studies, as they can drastically alter the drug's exposure levels.
  • Food Effects: Clinical data shows that a high-fat meal can increase the AUC and Cmax of alpelisib [2]. For reproducible pharmacokinetics in animal studies, administer the drug consistently in a fasted or fed state.
  • Off-Target Effects at High Concentrations: While alpelisib is highly selective for PI3Kα, all small molecules can have off-target effects at sufficiently high concentrations. Always use the lowest effective dose and include multiple controls to confirm that observed phenotypes are due to on-target inhibition.

References

Cardiotoxicity Risk Assessment & Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Proactive risk assessment is crucial for managing potential cardiotoxicity. The following table summarizes key risk factors and corresponding monitoring strategies.

Risk Factor Category Specific Factors Recommended Monitoring Strategy
Patient-Specific Risks Pre-existing heart failure, cardiomyopathy, severe valve disease, coronary artery disease, baseline LVEF < 50% [1]. Specialist cardio-oncology referral; intensive surveillance [1].
Demographic & Comorbidity Age > 65, hypertension, diabetes, chronic kidney disease, obesity, smoking [1]. Consider more frequent cardiac monitoring during treatment [1].
Treatment-Related Previous anthracycline therapy or chest radiotherapy [1]. Closer monitoring or referral to a specialist unit [1].
Baseline & Ongoing Cardiac Function Low baseline Left Ventricular Ejection Fraction (LVEF) or low baseline Global Longitudinal Strain (GLS) [1]. Echocardiography before treatment start; repeat every 12 weeks (low risk) to 4 weeks (high risk). GLS is highly sensitive for detecting subclinical dysfunction [1].

This workflow integrates risk assessment and monitoring into a continuous cycle:

Start Patient Assessment RiskAssess Comprehensive Risk Stratification Start->RiskAssess LowRisk Low Risk RiskAssess->LowRisk HighRisk High/Very High Risk RiskAssess->HighRisk MonitorLow Standard Monitoring: Echo (LVEF/GLS) every 12 weeks LowRisk->MonitorLow MonitorHigh Enhanced Monitoring: Echo (LVEF/GLS) every 4 weeks + Specialist Referral HighRisk->MonitorHigh Evaluate Evaluate Response to Mitigation MonitorLow->Evaluate MonitorHigh->Evaluate Evaluate->MonitorLow If stable Evaluate->MonitorHigh If stable Adjust Adjust Strategy Evaluate->Adjust If toxicity detected Adjust->RiskAssess Re-assess risk

Potential Mitigation and Intervention Strategies

If cardiotoxicity is detected, several mitigation strategies can be explored. The evidence for various pharmacological agents is summarized below.

Intervention Strategy Mechanism of Action Key Findings / Evidence Level
Dexrazoxane Topoisomerase II inhibitor; prevents anthracycline-induced cardiac damage [2]. FDA-approved for anthracycline cardiotoxicity; shown to preserve LVEF [3].
Beta-Blockers (Carvedilol) Non-selective β-blocker with antioxidant properties [3]. Significant potential in preventing anthracycline-induced cardiotoxicity and preserving LVEF [3].
RAAS Inhibitors (ACEi, ARB) Modulates renin-angiotensin-aldosterone system [1]. Lack of valid evidence for prevention in network meta-analysis; use per general HF guidelines if toxicity occurs [3].
Statins, Vitamins, Supplements Various (e.g., antioxidant) [3]. Insufficient evidence to support beneficial effects for prevention [3].

Experimental Protocols for Mechanistic Investigation

For researchers investigating the mechanistic basis of cytotoxicity, the following protocols from recent studies can be adapted.

Protocol 1: In Vitro Assessment of Cardiomyocyte Viability and Injury

  • Cell Model: Use AC16 human cardiomyocyte cell line or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) [4].
  • Drug Treatment: Treat cells with dezapelisib across a concentration range (e.g., 1-50 μM) for 12-16 hours to establish a dose-response curve [4].
  • Viability Assay: Measure cell survival rate using a trypan blue exclusion assay or MTT/WST-1 assay. Calculate the IC50 value [4].
  • Injury Biomarkers: Quantify the expression of myocardial injury markers in cell supernatant or lysate, such as:
    • NT-proBNP: Key indicator of heart failure and wall stress.
    • Cardiac Troponin I (cTnI): Gold-standard biomarker for myocardial cell injury [4].
  • Data Analysis: Compare marker levels in treated vs. control groups to confirm direct cardiomyocyte damage.

Protocol 2: Investigating Calcium Overload as a Mechanism

  • Hypothesis: Based on research with other TKIs, this compound may inhibit PI3K activity, leading to disrupted calcium handling and systolic dysfunction [4].
  • Experimental Setup:
    • Culture hiPSC-CMs and treat with this compound at the determined IC50.
    • Use fluorescent calcium indicators (e.g., Fluo-4 AM) to monitor intracellular Ca2+ dynamics in real-time.
    • Measure parameters such as calcium transient amplitude and decay time.
  • Expected Outcome: TKI exposure typically causes Ca2+ overload and impaired systolic function in this model [4].
  • Rescue Experiment: To test the mechanism, pre-treat cells with a PI3K activator (e.g., the upstream substrate PIP3) or use adenovirus to overexpress PI3K. If the hypothesis is correct, PI3K activation should alleviate the observed Ca2+ overload and contractile impairment [4].

This diagram illustrates the proposed mechanism and experimental rescue approach:

This compound This compound (PI3Kδ Inhibitor) PI3K Inhibition of PI3K Activity This compound->PI3K CaOverload Intracellular Ca²⁺ Overload PI3K->CaOverload Outcomes Manifestations: ↓ Cell Viability ↑ NT-proBNP/cTnI ↓ Contractility CaOverload->Outcomes Rescue Experimental Rescue: PIP3 or PI3K Overexpression Rescue->PI3K Re-activates Mitigation Alleviated Cytotoxicity Rescue->Mitigation

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism behind this compound's cardiotoxicity? While not confirmed for this compound specifically, a common mechanism for TKIs that inhibit PI3K is the disruption of intracellular calcium homeostasis. Inhibition of the PI3K pathway can lead to Ca2+ overload in cardiomyocytes, triggering endoplasmic reticulum stress, ROS release, mitochondrial dysfunction, and ultimately apoptosis or heart failure [4].

Q2: Are there any known drug-drug interactions that could exacerbate toxicity? The phase Ib study of alpelisib (another PI3Kα inhibitor) with capecitabine found no clinically relevant pharmacokinetic interactions between the drugs [5]. However, always consult the latest clinical prescribing information for this compound, as interactions are highly drug-specific. Preclinical data suggests that combining PI3K inhibition with 5-fluorouracil (5-FU, for which capecitabine is a prodrug) could increase anticancer effects, but the impact on toxicity is less clear [5].

Q3: If cytotoxicity is observed, what are the first-line investigative steps?

  • Confirm the finding: Repeat the viability assay and biomarker quantification.
  • Characterize the phenotype: Determine if it's apoptotic cell death, necrotic, or a functional impairment like contractile dysfunction.
  • Investigate the mechanism: Use the calcium imaging protocol (Protocol 2) to test the Ca2+ overload hypothesis. You can also analyze key proteins in the PI3K/AKT signaling pathway via Western blot to confirm target engagement and pathway suppression.

References

dezapelisib vs idealisib efficacy

Author: Smolecule Technical Support Team. Date: February 2026

PI3K Inhibitors at a Glance

The table below summarizes the key characteristics of different PI3K inhibitors based on clinical trials and approved indications.

Drug Name Primary Target(s) Key Indications (Approved/Researched) Notable Efficacy Findings Common Grade 3+ Adverse Events

| Idelalisib [1] [2] | PI3Kδ (IC50 = 2.5 nM) [1] | Relapsed CLL, Follicular NHL, SLL [1] [2] | In relapsed/refractory CLL: Improved PFS (HR 0.15) vs rituximab + placebo [1]. | Diarrhea/Colitis: 14-42% [1] Transaminitis: 14-52% [1] Pneumonitis: 3-7% [1] | | Alpelisib [3] [4] | PI3Kα (IC50 = 0.5 nM) [1] | HR+/HER2-, PIK3CA-mutated advanced breast cancer + fulvestrant [3] [4] | In PIK3CA-mutated breast cancer: Prolonged PFS vs placebo + fulvestrant (SOLAR-1 trial) [3] [5]. | Hyperglycemia: High incidence [6] [5] Rash: High incidence [5] | | Duvelisib [1] | PI3Kδ/γ (IC50 = 2.5/27 nM) [1] | Relapsed/refractory CLL/SLL, Follicular NHL [1] | In relapsed/refractory CLL: Improved PFS vs ofatumumab [1]. | Diarrhea/Colitis: 15% [1] Pneumonitis: 3-11% [1] | | Copanlisib [1] | Pan-PI3K (α/δ/β/γ) [1] | Relapsed Follicular NHL [1] | In relapsed indolent NHL: Achieved a high objective response rate [1]. | Hyperglycemia: Frequent [1] Hypertension: Frequent [1] |

Experimental Data and Clinical Trial Designs

The robust efficacy data for these inhibitors comes from well-designed clinical trials. Here are the methodologies for key studies:

  • Idelalisib (CLL): A randomized, double-blind, placebo-controlled Phase 3 trial enrolled 220 patients with relapsed CLL who were not suitable for chemoimmunotherapy [1]. Patients received either idelalisib (150 mg BID) + rituximab or placebo + rituximab [1]. The primary endpoint was Progression-Free Survival (PFS) [1].
  • Alpelisib (Breast Cancer): The SOLAR-1 trial was a randomized, double-blind, placebo-controlled Phase 3 trial [3]. It involved 572 patients with HR+/HER2- advanced breast cancer who had progressed on endocrine therapy [3]. Patients were randomized based on PIK3CA mutation status. The experimental arm received alpelisib (300 mg daily) + fulvestrant, while the control arm received placebo + fulvestrant [3]. The primary endpoint was PFS in the PIK3CA-mutated cohort [3].
  • Meta-Analysis Approach: When head-to-head trials are unavailable, adjusted indirect comparisons are a validated method for comparative efficacy [7]. This technique uses a common comparator (e.g., placebo or a standard drug) from separate trials to estimate the relative treatment effect between two interventions, preserving the randomization of the original studies and providing more reliable evidence than naïve direct comparisons [7].

PI3K Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the PI3K-AKT signaling pathway and the mechanism of action for these targeted inhibitors.

G PI3K-AKT Signaling Pathway and Inhibitor Mechanism RTK Receptor Tyrosine Kinase (RTK) PI3K_ClassIA PI3K Class IA (p110α, β, δ) RTK->PI3K_ClassIA Activates GPCR G-Protein Coupled Receptor (GPCR) PI3K_ClassIB PI3K Class IB (p110γ) GPCR->PI3K_ClassIB Activates PIP2 PIP2 PI3K_ClassIA->PIP2 Phosphorylates PI3K_ClassIB->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellProcesses Cell Survival Proliferation Growth mTOR->CellProcesses Promotes Alpelisib Alpelisib (PI3Kα inhibitor) Alpelisib->PI3K_ClassIA Inhibits Idelalisib Idelalisib (PI3Kδ inhibitor) Idelalisib->PI3K_ClassIA Inhibits Duvelisib Duvelisib (PI3Kδ/γ inhibitor) Duvelisib->PI3K_ClassIA Inhibits Duvelisib->PI3K_ClassIB Inhibits Copanlisib Copanlisib (Pan-PI3K inhibitor) Copanlisib->PI3K_ClassIA Inhibits Copanlisib->PI3K_ClassIB Inhibits

The diagram shows how extracellular signals through RTKs or GPCRs activate different Class I PI3K isoforms. These isoforms then phosphorylate PIP2 to PIP3, leading to the activation of the AKT/mTOR axis, which drives crucial oncogenic processes. The inhibitors discussed block this pathway at the level of specific PI3K isoforms [1] [3] [8].

Key Insights for Research and Development

  • Isoform Selectivity is Central: The efficacy and toxicity profiles are largely determined by isoform selectivity. For example, idelalisib's focus on hematologic cells versus alpelisib's role in solid tumors with specific mutations [1] [3].
  • Toxicity is a Major Challenge: Autoimmune toxicities like colitis, transaminitis, and pneumonitis are significant, often dose-limiting, "on-target" effects with PI3Kδ inhibition [1] [2]. Hyperglycemia is a class-effect, particularly pronounced with PI3Kα inhibition due to its role in metabolic regulation [3] [6].
  • Biomarker-Driven Use is Critical: The success of alpelisib highlights that efficacy in solid tumors is often contingent on the presence of a PIK3CA mutation, underscoring the need for patient stratification in development and clinical use [3] [5].

References

dezapelisib vs copanlisib selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Copanlisib

Copanlisib is a well-characterized, FDA-approved pan-class I PI3K inhibitor. The table below summarizes its key selectivity and pharmacological data from recent literature.

Attribute Description / Value Key Experimental Findings & Context
Primary Target Pan-class I PI3K [1] [2] Inhibits all four class I isoforms (p110α, p110β, p110δ, p110γ).
Isoform Selectivity Profile Potent against all class I isoforms, with a ~10-fold preference for p110α and p110δ [2]. In enzymatic activity assays (IC₅₀), copanlisib showed higher potency than other clinically developed PI3K inhibitors against all four class I isoforms [2].
Binding Mode "Flat conformation" in the ATP-binding pocket; classified as a multi-targeted chemotype [2]. Structural studies (X-ray co-crystallography, PDB: 5G2N) show it binds the hinge region of p110γ via a critical hydrogen bond with Val882 [2] [3].
Clinical & Research Context Approved for relapsed follicular lymphoma; studied in combinations to overcome resistance [1] [2]. In mct-tumor spheroid models, combinations with MEK/ERK/RAF or KRAS(G12D/G12C) inhibitors showed additive/synergistic effects [1].

Key Experimental Methodologies

The data on PI3K inhibitors is typically generated and validated through several key experimental protocols:

  • Enzyme Activity Assays: These are used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified, recombinant PI3K isoforms. The reaction product (PIP3) is measured in the presence of varying inhibitor concentrations to compare potency and selectivity across isoforms [2].
  • Structural Biology Techniques (X-ray Crystallography): The binding mode of an inhibitor is elucidated by solving the crystal structure of the inhibitor bound to a PI3K catalytic subunit (e.g., p110γ or p110δ). This reveals specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, explaining selectivity [2].
  • Complex In-vitro Models (e.g., mct-Tumor Spheroids): These 3D cell cultures, composed of multiple cell types (e.g., malignant, endothelial, mesenchymal stem cells), are used to evaluate drug efficacy and combination strategies in a more physiologically relevant environment. Cell viability is a common readout [1].

A Pathway Visualization of PI3K Inhibition

The following diagram illustrates the core PI3K-AKT signaling pathway, its role in cancer, and the general mechanism of ATP-competitive PI3K inhibitors, which provides context for understanding how copanlisib and similar drugs work.

G GrowthFactors Growth Factors/ Receptor Tyrosine Kinases (RTKs) PI3K PI3K (Class IA) (Heterodimer: p85 & p110) GrowthFactors->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  Substrate PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTORC1/2 AKT->mTOR Activates CellProcesses Cell Growth Proliferation Survival mTOR->CellProcesses Promotes Inhibitor ATP-competitive PI3K Inhibitor (e.g., Copanlisib) Inhibitor->PI3K Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits)

References

Toxicity Profiles of Marketed PI3K Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the common and serious adverse events (AEs) associated with several PI3K inhibitors, primarily used in hematologic malignancies [1] [2] [3].

Drug Name Primary Target Common Adverse Events Serious Adverse Events & Notes
Idelalisib [1] PI3Kδ Diarrhea, increased liver enzymes (transaminases), neutropenia, fever, cough Severe immune-mediated toxicities: colitis, pneumonitis, hepatitis; Boxed warning; several indications withdrawn from market [1] [3].
Copanlisib [1] Pan-PI3K (α, β, γ, δ) Hyperglycemia, hypertension Infusion-related reactions; withdrawn for follicular lymphoma due to lack of overall survival (OS) benefit [1].
Duvelisib [1] PI3Kδ, γ Diarrhea, neutropenia, fever, anemia, cough Similar immune-mediated toxicities to idelalisib; withdrawn for follicular lymphoma indication [1].
Umbralisib [1] PI3Kδ, CK1ε Diarrhea, increased liver enzymes, neutropenia Withdrawn from all indications due to lack of OS benefit and potential increased risk of death [1].
Alpelisib [4] PI3Kα Hyperglycemia, rash, diarrhea Primarily used in PIK3CA-mutated breast cancer; requires proactive monitoring and management of high blood sugar [4].

Experimental Models for Assessing PI3K Inhibitor Toxicity

For researchers, understanding the experimental systems used to evaluate these drugs is key. The following methodologies are employed in both preclinical and clinical settings.

  • Clinical Trial Endpoints: The most critical data comes from clinical trials, which monitor the incidence of Serious Adverse Events (SAEs) leading to dose reduction, interruption, or discontinuation [1]. Key laboratory findings include neutropenia and elevated liver transaminases [1]. For alpha-specific inhibitors like alpelisib, hyperglycemia is a primary dose-limiting toxicity [4].

  • Preclinical Cellular Models: Isogenic BaF3 cell lines are a valuable tool for the functional assessment of PI3K inhibitors [5]. These pro-B cell lines can be engineered to depend on a specific PI3K isoform (e.g., a mutant p110δ) for growth. This allows researchers to screen for compound efficacy and isoform selectivity in a physiologically relevant cellular context before animal testing [5].

  • Molecular Dynamics Simulations: To understand the structural basis of drug binding and the potential for resistance, computational methods like molecular dynamics simulations are used. These simulations can model how inhibitors like idelalisib fit into the ATP-binding pocket of p110δ and predict how specific mutations (e.g., I777M) can cause conformational changes that reduce drug affinity [5].

The PI3K Signaling Pathway and Toxicity Mechanisms

The diagram below illustrates the core PI3K signaling pathway and how its inhibition leads to both therapeutic effects and toxicities.

pipeline BCR BCR PI3K PI3K BCR->PI3K RTK RTK RTK->PI3K GPCR GPCR GPCR->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Converted from PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival CellSurvival AKT->CellSurvival CellGrowth CellGrowth mTOR->CellGrowth Metabolism Metabolism mTOR->Metabolism PI3Ki PI3K Inhibitor (e.g., Idelalisib, Alpelisib) PI3Ki->PI3K Inhibits Tox1 • Inhibiting PI3Kα:  disrupts insulin signaling  → Hyperglycemia Tox1->PI3K Tox2 • Inhibiting PI3Kδ/γ:  impairs immune cell function  → Infections, Colitis, Pneumonitis Tox2->PI3K

Toxicity arises because PI3K isoforms are critical in normal cells [2] [3]:

  • PI3Kα is involved in the insulin signaling pathway. Its inhibition disrupts glucose metabolism, leading to hyperglycemia, a characteristic toxicity of alpha inhibitors like alpelisib [2] [4].
  • PI3Kδ and PI3Kγ are highly expressed in leukocytes and play key roles in immune cell development and function. Inhibiting them (e.g., with idelalisib or duvelisib) can cause immune-mediated toxicities like colitis, pneumonitis, and hepatitis, and increase the risk of infections [1] [2] [3].

Research Implications and Future Directions

The widespread withdrawal of PI3Kδ inhibitors for hematologic malignancies underscores a central challenge: achieving a favorable therapeutic window [1]. The future of PI3K inhibition likely lies in:

  • Improved Selectivity: Developing inhibitors with greater isoform specificity or novel mechanisms (e.g., allosteric inhibitors) to minimize off-target effects [6].
  • Rational Combinations: Combining PI3K inhibitors with other agents to enhance efficacy and allow for lower, less toxic doses [3].
  • Biomarker-Driven Use: As with alpelisib in PIK3CA-mutated breast cancer, selecting patients most likely to respond is critical for a positive benefit-risk balance [4].

References

dezapelisib potency compared to other PI3K inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Key PI3K Inhibitors

The table below summarizes quantitative data and key characteristics for several prominent PI3K inhibitors.

Inhibitor Name Primary Target(s) IC50 / Potency Data Key Experimental Findings & Context Common Experimental Assays

| Idelalisib [1] | PI3Kδ | - PI3Kδ: 2.5 nM (IC50, geometric mean)

  • Highly selective over PI3Kα, β, γ (>10 to >50-fold) | - ATP-competitive, reversible, non-covalent binding [1]
  • Crystal structure confirms binding mode; explains potency/selectivity [1] | - Time-resolved FRET assay for PIP3 production [1]
  • ADP-Glo kinase assay [2]
  • Surface Plasmon Resonance (SPR) [1] | | Copanlisib [3] [4] | Pan-class I (PI3Kα/δ) | - Potent activity against PI3Kα and PI3Kδ isoforms [3] [4] | - Intravenous administration with intermittent dosing [5] [3] | - Clinical trials for PIK3CA-mutant cancers (e.g., colorectal) showing reduced p-AKT and tumor growth [4] | | Alpelisib [5] [6] | PI3Kα | - IC50: 0.26 µM (in T47D breast cancer cells) [6] | - Selective for PI3Kα isoform [5]
  • 40% of HR+/HER2- breast cancers have PIK3CA mutations [5] | - Cell proliferation assays (e.g., dose-escalation to determine IC50) [6]
  • In vivo xenograft mouse models [6] | | Duvelisib [5] | PI3Kδ/γ | - Inhibits both PI3Kδ and PI3Kγ isoforms [5] | - Oral administration, twice daily [5] | - Clinical trial data on side effect profiles (e.g., neutropenia, diarrhea) [5] | | TYM-3-98 [2] | PI3Kδ | - PI3Kδ: 0.56 nM (IC50)
  • Selective over α, β, γ (>1800-fold, >1800-fold, 216-fold) | - Novel indazole derivative; shows reduced hepatotoxicity in preclinical models vs. idelalisib [2]
  • Induced apoptosis and cell cycle arrest in B-cell lymphoma models [2] | - ADP-Glo kinase assay [2]
  • MTT cell proliferation assay [2]
  • Western blot (p-AKT, apoptosis markers) [2]
  • In vivo xenograft models [2] |

Experimental Protocols for Potency Assessment

The following are standard methodologies cited in the literature for determining the potency and mechanism of PI3K inhibitors:

  • Enzymatic Kinase Activity Assays: These are the primary methods for determining IC50 values.
    • FRET-based Assays: A common method involves monitoring the conversion of PIP2 to PIP3. An increase in PIP3 product competes with a fluorescently labeled PIP3 tracer for binding to a detection protein, leading to a decrease in FRET signal that can be quantified [1].
    • ADP-Glo Assay: This measures the luminescence produced by ADP, a byproduct of the kinase reaction. The intensity is inversely proportional to the inhibitor's potency [2].
  • Binding Kinetics Studies:
    • Surface Plasmon Resonance (SPR): Used to characterize the binding affinity (KD), kinetics (on/off rates), and reversibility of an inhibitor's interaction with the PI3K enzyme [1].
  • Cellular and In Vivo Models:
    • Cell Proliferation Assays (e.g., MTT): Used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines [2].
    • Western Blot Analysis: Confirms target engagement by measuring reductions in phosphorylated downstream proteins (e.g., p-AKT) in treated cells [2].
    • In Vivo Xenograft Models: Evaluates the antitumor efficacy and tolerability of inhibitors in animal models, providing critical preclinical data [6] [2].

PI3K-AKT-mTOR Signaling Pathway

The diagram below illustrates the core PI3K-AKT-mTOR pathway, a key regulator of cell growth and survival frequently targeted in cancer therapy. Inhibitors act at specific nodes to block signaling.

fascia GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K (p110/p85) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates PIP3->PIP2 PTEN action PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PI3Ki PI3K Inhibitors (e.g., Idelalisib, Alpelisib) PI3Ki->PI3K Inhibits

Research Recommendations

To proceed with your comparison guide for dezapelisib, I suggest the following steps:

  • Verify the Compound Name: "this compound" may be an internal code name for a developmental drug. Try searching for its generic name or research code (e.g., "XYZ-123").
  • Check Clinical Trial Registries: Search databases like ClinicalTrials.gov using various name permutations to find ongoing or completed studies.
  • Explore Patent Literature: Scientific details for new chemical entities are often disclosed in patent applications before publication in journals.

References

Pharmacokinetic Profiles of Select PI3K Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic parameters for several PI3K inhibitors, highlighting their differences in absorption, metabolism, and elimination.

Inhibitor (Brand Name) Primary Target Approval Status Key PK Parameters Metabolism Elimination Half-life (Mean ± SD) Route of Excretion
Alpelisib (Piqray/Vijoice) [1] PI3Kα (p110α) FDA & EMA Approved Rapid and important absorption [1] Limited CYP P450-mediated [1] 17.5 ± 5.9 hours [1] Predominantly biliary [1]
Copanlisib (Aliqopa) [2] Pan-PI3K (all Class I isoforms) FDA Approved Intravenous administration [2] Information not in sources Information not in sources Information not in sources
Duvelisib (Copiktra) [2] PI3Kδ, PI3Kγ FDA Approved Oral administration [2] Information not in sources Information not in sources Information not in sources
Idelalisib (Zydelig) [2] PI3Kδ FDA Approved Oral administration [2] Information not in sources Information not in sources Information not in sources
Inavolisib [3] PI3Kα (p110α) Investigational Oral administration; Preclinical data shows activity in spheroid models [3] Information not in sources Information not in sources Information not in sources

Experimental Data and Methodologies

The pharmacokinetic data for these drugs are derived from rigorous clinical trials and preclinical studies.

  • Alpelisib Clinical PK Protocol: A typical Phase I study design involves administering a single oral dose of alpelisib (e.g., 50 mg as granules or tablets) to healthy adults under fed or fasted conditions in a randomized, crossover manner. Blood samples are collected at specified time points (pre-dose, 1, 2, 4, 6, and up to 96 hours post-dose). Plasma concentrations of alpelisib are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. Non-compartmental analysis is then used to determine PK parameters like Cmax, Tmax, AUC, and t1/2 [4] [5].
  • Preclinical Combination Screening: To evaluate the activity of PI3K inhibitors like alpelisib and inavolisib in combination with other targeted agents, researchers use multi-cell type tumor spheroids. These 3D models are composed of malignant cells, endothelial cells, and mesenchymal stem cells. Inhibitors are tested over a concentration range, starting at or near the clinical Cmax. The anti-tumor activity is assessed by measuring cell viability after drug exposure, allowing for the identification of synergistic or additive effects between drugs [3].

PI3K/AKT/mTOR Signaling Pathway and Inhibitor Mechanism

PI3K inhibitors work by targeting key nodes in a crucial intracellular signaling pathway that is frequently mutated in cancer. The following diagram illustrates the pathway and the site of action for different inhibitor classes.

cluster_pi3k Class I PI3K (Heterodimer) RTK Receptor Tyrosine Kinase (RTK) PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Pan_PI3Ki Pan-PI3K Inhibitors (e.g., Copanlisib) Pan_PI3Ki->PI3K Inhibits Alpha_PI3Ki PI3Kα Inhibitors (e.g., Alpelisib, Inavolisib) Alpha_PI3Ki->PI3K Inhibits mTORi mTOR Inhibitors (e.g., Sapanisertib) mTORi->mTOR Inhibits AKTi AKT Inhibitors (e.g., Ipatasertib) AKTi->AKT Inhibits PI3K->PIP3 Phosphorylates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates p85 p85 Regulatory Subunit p110 p110 Catalytic Subunit (α, β, δ, γ) p85->p110

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling axis regulating cell growth and survival [2]. The pathway is activated by receptor tyrosine kinases (RTKs), leading to the phosphorylation of the lipid PIP2 to PIP3 by the PI3K enzyme (a heterodimer of p85 and p110 subunits) [3] [2]. PIP3 recruits AKT to the membrane for activation, which in turn activates mTOR, driving oncogenic processes [2]. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2 [2]. Different classes of inhibitors target specific nodes: PI3Kα inhibitors (alpelisib, inavolisib) and pan-PI3K inhibitors (copanlisib) target the p110 catalytic subunit, while AKT and mTOR inhibitors act on downstream components [3] [2].

Key Differentiators and Clinical Implications

  • Isoform Selectivity and Toxicity: A major differentiator is inhibitor selectivity. Alpelisib and inavolisib are selective for the p110α isoform, leading to a more manageable toxicity profile (though hyperglycemia remains a key adverse event). In contrast, pan-PI3K inhibitors like copanlisib are associated with broader, dose-dependent toxicities, and inhibitors of the δ/γ isoforms (e.g., duvelisib) carry serious immune-related risks [3] [2].
  • Rational Combination Strategies: Preclinical and clinical data support combination therapies to overcome resistance. For example, combining a PI3Kα inhibitor with a MEK inhibitor (selumetinib), ERK inhibitor (ravoxertinib), or specific KRAS(G12C/D) inhibitors has shown additive or synergistic effects in tumor spheroid models [3]. Vertical inhibition of the pathway with a PI3K inhibitor plus an AKT inhibitor (ipatasertib) or mTOR inhibitor (sapanisertib) is also an active area of investigation [3].

References

dezapelisib target binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

PI3K Inhibitor Binding Affinity Comparison

The table below summarizes the published binding affinity data for several PI3K inhibitors, which serves as a reference for how dezapelisib data would typically be presented. Please note that direct comparisons should be made with caution as data may come from different experimental setups.

Drug Name (Code) Primary Target(s) IC50 / Binding Affinity (nM) Selectivity (fold vs. other isoforms) Key Experimental Methods Citations
Alpelisib (BYL719) PI3Kα 4.6 nM 260x vs. PI3Kβ, 63x vs. PI3Kδ, 54x vs. PI3Kγ Enzymatic assays, cell-based proliferation assays [1]
Idelalisib (CAL-101) PI3Kδ 2.5 nM 330x vs. PI3Kα, 230x vs. PI3Kβ, 36x vs. PI3Kγ Enzymatic assays, molecular docking, MD simulation [2] [1]

| Duvelisib (IPI-145) | PI3Kδ / PI3Kγ | δ: 2.5 nM γ: 27 nM | 640x vs. PI3Kα, 34x vs. PI3Kβ | Enzymatic assays, MD simulation, umbrella sampling, pharmacophore modeling | [2] [1] [3] | | Eganelisib (IPI-549) | PI3Kγ | 0.29 nM | >250x vs. Class IA PI3Ks (α, β, δ) | Enzymatic assays, MD simulation, umbrella sampling, binding free energy calculation | [2] [3] | | Copanlisib (BAY 80-6946) | Pan-PI3K (Class I) | α: 0.5 nM, δ: 0.7 nM, β: 3.7 nM, γ: 6.6 nM | (Pan-class inhibitor, lower selectivity) | Enzymatic assays, x-ray crystallography | [1] |

Detailed Experimental Protocols

The binding data in the table above is generated through a combination of biochemical, computational, and biophysical techniques. Here are the detailed methodologies for the key experiments cited.

  • Biochemical Enzymatic Assays: These are the standard for initially determining a compound's half-maximal inhibitory concentration (IC50). Protocol involves incubating the recombinant PI3K enzyme with a lipid substrate (PIP2) and ATP in the presence of varying concentrations of the inhibitor. The production of the product (PIP3) is measured to determine the percentage of enzyme activity inhibition at each drug concentration, from which the IC50 value is calculated [1].

  • Molecular Dynamics (MD) Simulation: This computational method provides atomic-level insight into binding stability and mechanisms. Protocol typically involves:

    • Building the initial 3D structure of the drug-protein complex, often from docking or crystallography.
    • Solvating the complex in a water box and adding ions to simulate physiological conditions.
    • Running simulations on high-performance computers for hundreds of nanoseconds to track the movement and interaction of atoms over time.
    • Analyzing results by calculating root mean square deviation (RMSD) for stability, root mean square fluctuation (RMSF) for residue flexibility, and specific molecular interactions (hydrogen bonds, hydrophobic contacts) [2] [3].
  • Binding Free Energy Calculation (MM-PBSA/GBSA): This method quantitatively estimates the strength of the interaction from MD simulation trajectories. Protocol uses the Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) approach. It involves calculating the average of energy components—including molecular mechanics energy, electrostatic solvation energy, and non-polar solvation energy—across multiple snapshots from the simulation to produce a final predicted binding free energy value [3].

  • Umbrella Sampling (US): This advanced simulation technique is used to simulate the dissociation of a drug from its target and calculate the associated energy barrier. Protocol involves:

    • Defining a "reaction coordinate" (e.g., the distance between the drug and the protein's binding pocket).
    • Running a series of simulations where the drug is "pulled" along this coordinate, with each simulation (or "window") restraining the drug at a specific point.
    • Using the weighted histogram analysis method (WHAM) to combine data from all windows and reconstruct the potential of mean force (PMF), which gives the binding free energy profile [2].

PI3K-AKT Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the signaling pathway that PI3K inhibitors target, providing context for their therapeutic action.

fis cluster_inhibitors PI3K Inhibitor Mechanism RTK_GPCR Receptor Tyrosine Kinase (RTK) or GPCR PI3K PI3K (Heterodimer) p110 + p85 RTK_GPCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits to Membrane AKT AKT PDK1->AKT Activation mTOR mTOR AKT->mTOR Activation CellProcess Cell Growth Proliferation Survival mTOR->CellProcess PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation Inhibitor e.g., Idelalisib, Duvelisib Alpelisib Inhibitor->PI3K Inhibits

Guidance for Locating Specific Data on this compound

To find the specific information you require on this compound, I suggest the following avenues:

  • Consult Scientific Databases: Directly search specialized databases such as PubMed Central (PMC), Google Scholar, and the RCSB Protein Data Bank. Using precise search terms like "this compound binding affinity", "this compound IC50", or "this compound molecular docking" may yield primary research articles or pre-prints.
  • Check Clinical Trial Registries: Resources like ClinicalTrials.gov may contain pharmacological data in the results or associated publications of trials involving this compound.
  • Review Patent Documents: Pharmaceutical patents often contain detailed experimental data, including biochemical IC50 values and binding constants, to support patent claims.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

421.11210749 g/mol

Monoisotopic Mass

421.11210749 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2K59L7G59M

Wikipedia

Dezapelisib

Dates

Last modified: 02-18-2024
1: Shin N, Li YL, Mei S, Wang KH, Hall L, Katiyar K, Wang Q, Yang G, Rumberger B, Leffet L, He X, Rupar M, Bowman K, Favata M, Li J, Liu M, Li Y, Covington M, Koblish H, Soloviev M, Shuey D, Burn T, Diamond S, Fridman J, Combs A, Yao W, Yeleswaram S, Hollis G, Vaddi K, Huber R, Newton R, Scherle P. INCB040093 is a novel PI3Kδinhibitor for the treatment of B cell lymphoid malignancies. J Pharmacol Exp Ther. 2017 Nov 10. pii: jpet.117.244947. doi: 10.1124/jpet.117.244947. [Epub ahead of print] PubMed PMID: 29127109.

Explore Compound Types